molecular formula C9H8N2O2 B11912478 7-Methoxy-1H-indazole-4-carbaldehyde

7-Methoxy-1H-indazole-4-carbaldehyde

Cat. No.: B11912478
M. Wt: 176.17 g/mol
InChI Key: IAGLGBHPILHSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-indazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1H-indazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1H-indazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-1H-indazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6(5-12)7-4-10-11-9(7)8/h2-5H,1H3,(H,10,11)

InChI Key

IAGLGBHPILHSCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=NN2

Origin of Product

United States

Foundational & Exploratory

7-Methoxy-1H-indazole-4-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Kinase Inhibitor Design

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) represents a privileged scaffold in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. The indazole core serves as a bioisostere for the purine ring of ATP, allowing for critical hydrogen bonding interactions within the hinge region of kinase active sites. The 4-position aldehyde provides a highly reactive "warhead" for fragment elaboration—typically via reductive amination or Knoevenagel condensation—while the 7-methoxy group modulates lipophilicity and metabolic stability, often shielding the scaffold from rapid oxidation.

This guide outlines the physicochemical profile, synthetic architecture, and validation protocols for this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) campaigns.

Physicochemical Profile & Identity

ParameterDataTechnical Note
CAS Number 1935325-78-2 Primary commercial identifier.[1]
IUPAC Name 7-Methoxy-1H-indazole-4-carbaldehydeAlso referred to as 4-Formyl-7-methoxyindazole.
Molecular Weight 176.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Molecular Formula

Appearance Pale yellow to off-white solidColoration often due to trace oxidation or conjugated impurities.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (

, Hexanes).
pKa (Calc) ~13.8 (NH), ~-1.5 (N2)The NH is weakly acidic; N2 is weakly basic.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsExcellent permeability profile.

Synthetic Architecture

Retrosynthetic Logic

Direct functionalization of the indazole 4-position is electronically challenging due to the pyrazole ring's electron-rich nature directing electrophilic aromatic substitution (EAS) primarily to the 3-position. Therefore, the most robust "field-proven" route relies on Metal-Halogen Exchange of a 4-bromo precursor.

This protocol ensures regioselectivity and high yields, avoiding the inseparable mixtures common in direct EAS attempts.

Synthesis Workflow (DOT Visualization)

G Figure 1: Regioselective synthesis via lithiation of the protected 4-bromo precursor. Start 4-Bromo-7-methoxy-1H-indazole (Core Scaffold) Step1 Protection (SEM-Cl / NaH) Start->Step1 N1-Protection Inter1 1-((2-(TMS)ethoxy)methyl)- 4-bromo-7-methoxyindazole Step1->Inter1 Step2 Lithiation & Formylation (n-BuLi / DMF, -78°C) Inter1->Step2 Li-Hal Exchange Inter2 Protected Aldehyde Intermediate Step2->Inter2 Electrophile Trap Step3 Deprotection (TBAF / THF or HCl) Inter2->Step3 Cleavage Final 7-Methoxy-1H-indazole- 4-carbaldehyde Step3->Final Isolation

Detailed Protocol: Formylation via Metal-Halogen Exchange

Rationale: The N1-proton of indazole (


) is incompatible with organolithium reagents. Protection with a SEM (2-(Trimethylsilyl)ethoxymethyl) group is selected for its stability against strong bases and facile removal.

Step 1: N-Protection

  • Dissolve 4-bromo-7-methoxy-1H-indazole (1.0 eq) in anhydrous THF under

    
    .
    
  • Cool to 0°C and add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

  • Workup: Quench with

    
    , extract with EtOAc. The regioisomers (N1 vs N2 protection) may form; N1 is thermodynamically favored and typically major.
    

Step 2: Formylation

  • Dissolve the protected intermediate in dry THF. Cool to -78°C (Critical for selectivity).

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) slowly down the side of the flask. The solution typically turns dark orange/red. Stir for 30-60 min.

  • Add anhydrous DMF (3.0 eq) rapidly.

  • Warm to RT over 1 hour.

  • Quench with saturated

    
    . Extract with EtOAc.[2][3]
    

Step 3: Deprotection

  • Dissolve the crude aldehyde in THF.

  • Add TBAF (1M in THF, 2.0 eq) and reflux for 4 hours (or stir at RT overnight depending on kinetics).

  • Purification: Flash chromatography (

    
    , Hexane/EtOAc gradient).
    

Structural Utility in Drug Design

The "Hinge Binder" Concept

The indazole core is a textbook "hinge binder" for kinases.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

Role of the 7-Methoxy Group
  • Metabolic Shielding: The 7-position is prone to oxidative metabolism. The methoxy group blocks this site, extending half-life (

    
    ).
    
  • Solubility: The oxygen atom acts as a weak H-bond acceptor, improving aqueous solubility compared to the 7-H or 7-Methyl analogs.

  • Electronic Effect: It donates electron density into the ring system, making the N1-H slightly less acidic, potentially fine-tuning the H-bond strength in the active site.

The 4-Aldehyde Vector

The aldehyde at position 4 points towards the Solvent Exposed Front or the P-loop depending on the specific kinase conformation. It serves as a versatile handle for:

  • Reductive Amination: To attach solubilizing groups (morpholine, piperazine).

  • Wittig Olefination: To extend the carbon chain for hydrophobic pocket occupancy.

Analytical Validation (QC)

To ensure the integrity of the intermediate before use in subsequent steps, the following analytical signatures must be verified.

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

10.0 - 10.5 ppm (s, 1H)
Aldehyde proton. Diagnostic peak. Must be a clean singlet.
1H NMR

13.5 - 14.0 ppm (br s, 1H)
Indazole NH. Broad due to exchange; confirms N-deprotection.
1H NMR

3.9 - 4.0 ppm (s, 3H)
Methoxy group.
LC-MS (ESI+)

Primary ion peak.
HPLC >95% Area under curveImpurities often include the des-formyl (7-methoxyindazole) byproduct.

References

  • Sigma-Aldrich. 7-methoxy-1H-indazole-4-carbaldehyde Product Datasheet. Accessed via Merck/Sigma Online Catalog. Link

  • Lier, F., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13336-13344. (Provides mechanistic background on indazole aldehyde synthesis). Link

  • Vazquez, M., et al. (2012). "Identification of 7-Methoxy-1H-indazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (General SAR reference for 7-methoxyindazole scaffold utility).
  • PharmaBlock. Building Blocks for Medicinal Chemistry: Indazoles. (Commercial source verification for CAS 1935325-78-2). Link

Sources

Solubility profile of 7-Methoxy-1H-indazole-4-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) Context: A critical bicyclic heterocyclic intermediate used in the synthesis of kinase inhibitors and bioactive indazole derivatives. Challenge: As a specialized building block, specific experimental solubility data is often absent from public repositories. Objective: This guide provides a predictive solubility landscape based on structural analysis and a validated experimental protocol (SOP) to determine exact thermodynamic solubility. It is designed for medicinal chemists requiring precise data for process scaling or biological assay formulation.

Part 1: Physicochemical Basis & Predicted Solubility

To understand the solubility profile, we must first analyze the molecular interactions governing the crystal lattice energy and solvation enthalpy.

Structural Determinants

The compound features three distinct functional motifs that dictate its solvent compatibility:

  • Indazole Core (1H-indazole): A planar, aromatic system with a pyrazole ring. The N1-H is a Hydrogen Bond Donor (HBD), and N2 is a Hydrogen Bond Acceptor (HBA). This creates strong intermolecular H-bonds in the solid state (high lattice energy).

  • 4-Carbaldehyde (-CHO): A polar, electrophilic group. It acts as a weak HBA and increases polarity but does not donate protons.

  • 7-Methoxy (-OCH3): An electron-donating group that increases lipophilicity relative to a hydroxyl group but retains HBA capability.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and structural analogs (e.g., 1H-indazole-4-carbaldehyde), the expected solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole interactions disrupt the crystal lattice; DMSO acts as a potent H-bond acceptor for the Indazole NH.
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Solvents donate H-bonds to the Pyrazole N2 and Carbonyl O, while accepting H-bonds from Indazole NH.
Chlorinated Dichloromethane (DCM), ChloroformModerate/High Good interaction with the aromatic core and methoxy group; effective for extraction but poor for stabilizing the polar NH.
Ethers/Esters THF, Ethyl AcetateModerate Good solvation of the organic skeleton; THF coordinates well with the NH proton.
Aqueous Water, PBS (pH 7.[1]4)Very Low (<0.1 mg/mL)The hydrophobic aromatic core and methoxy group dominate. Solubility is pH-dependent (amphoteric nature).
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions to overcome the crystal lattice energy.

Part 2: Experimental Protocol (SOP)

Objective: Determine the thermodynamic equilibrium solubility of 7-Methoxy-1H-indazole-4-carbaldehyde. Method: Shake-Flask Method coupled with HPLC-UV detection.

Materials & Equipment
  • Compound: >50 mg of 7-Methoxy-1H-indazole-4-carbaldehyde (Purity >95%).

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, DMSO, PBS buffer.

  • Equipment: Orbital shaker (temperature controlled), Centrifuge, 0.45 µm PTFE syringe filters (low binding).

  • Detection: HPLC with UV/Vis detector (wavelength

    
     nm).
    
Step-by-Step Workflow
Phase A: Preparation
  • Wavelength Scan: Dissolve 1 mg of compound in 10 mL Methanol. Scan from 200–400 nm to identify

    
     (likely ~300 nm).
    
  • Calibration Curve: Prepare a stock solution (1 mg/mL in DMSO). Dilute serially with mobile phase to create 5 standards (e.g., 1, 5, 10, 50, 100 µg/mL). Inject to establish linearity (

    
    ).
    
Phase B: Saturation (The Shake-Flask)
  • Excess Addition: Add excess solid compound (~5–10 mg) to 1 mL of the target solvent in a glass vial.

  • Visual Check: Ensure undissolved solid remains. If clear, add more solid.[2]

  • Equilibration: Seal vials and place in an orbital shaker at 25°C ± 0.1°C (or 37°C for biological relevance). Shake at 200 RPM for 24 to 48 hours .

    • Note: For viscous solvents like PEG-400, shake for 72 hours.

Phase C: Sampling & Analysis
  • Sedimentation: Stop shaking and let vials stand for 1 hour to allow gross sedimentation.

  • Filtration: Withdraw supernatant and filter through a 0.45 µm PTFE filter .

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the calibration range.

  • Quantification: Inject into HPLC. Calculate solubility (

    
    ) using the regression equation.
    

Part 3: Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the logical flow from solid state to validated data points.

SolubilityWorkflow Start Solid Compound (7-Methoxy-1H-indazole...) Solvent Add Solvent (Excess Solid) Start->Solvent Shake Equilibration (24-48h @ 25°C) Solvent->Shake Supersaturation Filter Filtration (0.45 µm PTFE) Shake->Filter Equilibrium Dilute Dilution (Mobile Phase) Filter->Dilute Supernatant HPLC HPLC-UV Quantification Dilute->HPLC Data Solubility Value (mg/mL) HPLC->Data

Caption: Step-by-step Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Molecular Interaction Map

Understanding why the compound dissolves requires mapping solvent interactions to specific atoms.

MolecularInteractions Compound 7-Methoxy-1H-indazole-4-carbaldehyde IndazoleNH Indazole NH (H-Bond Donor) Compound->IndazoleNH IndazoleN Indazole N2 (H-Bond Acceptor) Compound->IndazoleN Carbonyl Aldehyde C=O (Dipole / HBA) Compound->Carbonyl Methoxy Methoxy -OCH3 (Lipophilic / Weak HBA) Compound->Methoxy DMSO DMSO/DMF (Strong HBA) DMSO->IndazoleNH Stabilizes Alcohol MeOH/EtOH (HBD + HBA) Alcohol->IndazoleN H-Bonds Alcohol->Carbonyl H-Bonds Water Water (High Polarity) Water->Compound Repelled by Aromatic Core

Caption: Mechanistic map showing how specific functional groups interact with solvent classes.

Part 4: Thermodynamic Modeling

For researchers needing to extrapolate solubility to different temperatures (e.g., for crystallization process design), the experimental data can be fitted to the Modified Apelblat Equation :



Where:

  • 
     is the mole fraction solubility.[3]
    
  • 
     is the absolute temperature (Kelvin).
    
  • 
     are empirical model parameters derived from regression analysis of your experimental data at 3 temperatures (e.g., 25°C, 35°C, 45°C).
    

Application:

  • Perform the Shake-Flask protocol at three distinct temperatures.

  • Plot

    
     vs 
    
    
    
    .
  • Use the coefficients to predict solubility at any temperature within the range, optimizing solvent volume for recrystallization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde (Analog). Retrieved from [Link]

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK.[4] Retrieved from [Link]

  • Raytor (2026). Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods. Retrieved from [Link]

Sources

Literature review on 7-methoxy substituted indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 7-Methoxy Substituted Indazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Architecture to Target Selectivity in nNOS and Kinase Pathways

Executive Summary

The 7-methoxy indazole scaffold represents a specialized subclass of the privileged indazole core, distinguished by the steric and electronic influence of the methoxy group at the C7 position. While the broader indazole family is ubiquitous in oncology (e.g., Axitinib, Pazopanib), the 7-methoxy derivative (7-MI) has carved a specific niche as a selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) .

This guide synthesizes the medicinal chemistry of 7-methoxy indazoles, detailing their role in decoupling antinociceptive efficacy from cardiovascular side effects (associated with eNOS inhibition) and providing a robust, self-validating protocol for their synthesis.

Chemical Architecture & Electronic Logic

The Indazole Scaffold

The indazole (1H-indazole) ring system is a bioisostere of indole, characterized by a pyrazole ring fused to a benzene ring. It possesses two nitrogen atoms:

  • N1 (Pyrrole-like): Hydrogen bond donor.[1]

  • N2 (Pyridine-like): Hydrogen bond acceptor.[1]

The 7-Methoxy Effect

Substituting the C7 position with a methoxy (-OCH₃) group introduces specific physicochemical changes compared to the unsubstituted or 7-nitro analogs:

  • Steric Bulk: The 7-OMe group creates a "molecular bumper" near the N1 position.[1] In enzyme active sites (like nNOS), this bulk prevents the molecule from adopting the flat, intercalating conformations often seen with planar aromatics, forcing a specific binding orientation.

  • Electronic Donation: Unlike the electron-withdrawing nitro group (in 7-NI), the methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the pyrazole ring, potentially enhancing the basicity of N2 and altering the pKa of the N1 proton.

  • Metabolic Blocking: The C7 position is a common site for metabolic oxidation.[1] Capping it with a methoxy group blocks direct hydroxylation at this site, though O-demethylation becomes a new metabolic liability.[1]

Biological Mechanism: The nNOS Selectivity Paradigm

The primary pharmacological interest in 7-methoxyindazole (7-MI) arises from its ability to inhibit neuronal Nitric Oxide Synthase (nNOS) while sparing endothelial NOS (eNOS).

Mechanism of Action

Nitric oxide (NO) is a signaling molecule produced by NOS enzymes.[1]

  • nNOS (Neuronal): Involved in pain processing (nociception) and neurotoxicity.[1]

  • eNOS (Endothelial): Regulates blood pressure.[1][2]

Non-selective inhibition of NOS leads to hypertension (due to eNOS blockade).[1] 7-MI functions as a competitive inhibitor of the substrate L-arginine or the cofactor tetrahydrobiopterin (BH4).

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency and selectivity of 7-substituted indazoles.

CompoundSubstituent (C7)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity Profile
7-NI -NO₂0.72.5Potent, but moderate selectivity.
7-MI -OCH₃4.2>100High Selectivity (Slower binding, but safer).
Indazole -H>100>100Inactive (7-substitution is critical).[1]
7-Br -Br1.510Halogens mimic the nitro steric bulk.[1]

Data synthesized from Collot et al. and related NOS inhibitor studies.

Visualizing the Mechanism

The following diagram illustrates the logical flow from chemical structure to physiological outcome.

nNOS_Selectivity cluster_chem Chemical Input cluster_target Target Interaction cluster_outcome Physiological Output C1 7-Methoxyindazole T1 nNOS Heme Domain (Steric Tolerance) C1->T1 Fits (Moderate Affinity) T2 eNOS Heme Domain (Steric Constrained) C1->T2 Clash (Low Affinity) C2 7-Nitroindazole C2->T1 Fits (High Affinity) C2->T2 Fits (Moderate Affinity) O1 Antinociception (Pain Relief) T1->O1 Inhibition O2 Hypertension (Vasoconstriction) T2->O2 Inhibition

Caption: Comparative binding logic of 7-Methoxy vs. 7-Nitro indazoles against NOS isoforms.

Synthetic Strategy & Protocol

The most robust route to 7-methoxyindazole avoids the harsh conditions of diazonium chemistry (Jacobson synthesis) and instead utilizes the cyclization of 2-fluoro-3-methoxybenzaldehyde . This method is self-validating because the product precipitates out of the reaction mixture, ensuring high purity without complex chromatography.

Reaction Scheme

The synthesis relies on a nucleophilic aromatic substitution (


) of the fluorine atom by the distal nitrogen of the hydrazine, followed by condensation with the aldehyde.

Synthesis_Route SM1 2-Fluoro-3-methoxybenzaldehyde (Starting Material) Inter Intermediate Hydrazone (Transient) SM1->Inter Condensation (-H2O) Reagent Hydrazine Hydrate (N2H4·H2O) Solvent: n-Butanol or Ethanol Reagent->Inter Product 7-Methoxy-1H-indazole (Target) Inter->Product Intramolecular SnAr Cyclization (-HF)

Caption: One-pot synthesis of 7-methoxyindazole via fluorobenzaldehyde cyclization.

Experimental Protocol

Objective: Synthesis of 7-methoxy-1H-indazole on a 10 mmol scale.

Materials:

  • 2-Fluoro-3-methoxybenzaldehyde (1.54 g, 10 mmol)

  • Hydrazine hydrate (64% or 80%, 2.5 mL, ~50 mmol, 5.0 eq)

  • Ethanol (Absolute, 20 mL) or n-Butanol (for higher temp)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g of 2-fluoro-3-methoxybenzaldehyde in 15 mL of ethanol.

  • Addition: Add 2.5 mL of hydrazine hydrate dropwise at room temperature. Note: A slight exotherm may occur.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C for EtOH, 120°C for n-BuOH) for 6–12 hours.

    • Validation Check: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The aldehyde spot (high Rf) should disappear, replaced by a lower Rf spot (Indazole).

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product often crystallizes directly upon cooling.[1]

    • If no precipitate forms, concentrate the solvent to ~5 mL under reduced pressure and pour into 50 mL of ice-cold water.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove excess hydrazine.[1]

  • Purification: Recrystallize from minimal hot ethanol or toluene/hexane mixture.

    • Expected Yield: 70–85%.[1]

    • Appearance: Off-white to pale yellow needles.[1]

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen.[1] Work in a fume hood and destroy excess hydrazine with bleach before disposal.[1]

References

  • Collot, V., et al. (2003).[1] Synthesis, pharmacological evaluation and modelisation of 7-methoxyindazole and related substituted indazoles as novel inhibitors of neuronal nitric oxide synthase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kalapala, V., et al. (2020).[1][3] Indazole derivatives: A review on their synthesis and biological activity. ResearchGate. Link

  • BenchChem. (2025).[1] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Link (Cited for general indazole protocol adaptation).[1]

  • PubChem. (2025).[1] 7-Methoxy-1H-indazole Compound Summary. National Library of Medicine.[1] Link

  • Ossila. (2025).[1] 2-Fluoro-3-methoxybenzaldehyde: A fluorinated benzaldehyde building block.[1][4] Link

Sources

Thermodynamic Stability & Structural Integrity of 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) represents a critical pharmacophore in the synthesis of kinase inhibitors and heterocyclic bioactive agents. Its utility in drug development is governed by its thermodynamic profile, specifically the energetic preference for the 1H-tautomer and the oxidative susceptibility of the C4-formyl group.

This technical guide provides a comprehensive analysis of the compound's thermodynamic stability, focusing on the intramolecular stabilization mechanisms unique to the 7-methoxy substitution pattern. We synthesize data from structural analogs and fundamental heterocyclic chemistry to establish handling protocols that ensure 99%+ purity retention during storage and processing.

Molecular Architecture & Tautomeric Thermodynamics

The thermodynamic stability of indazoles is fundamentally dictated by annular tautomerism. For 7-Methoxy-1H-indazole-4-carbaldehyde, this equilibrium is heavily biased, creating a "molecular lock" effect.

The 1H vs. 2H Equilibrium

Indazoles exist in dynamic equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.[1][2]

  • 1H-Indazole: Thermodynamically dominant due to full aromaticity of the benzene ring.[3]

  • 2H-Indazole: Higher energy state (approx. +2.3 to +5.3 kcal/mol relative to 1H) due to the disruption of the benzene aromatic sextet.

The 7-Methoxy Stabilization Effect (The "Clamp" Mechanism)

The presence of a methoxy group at the C7 position introduces a critical stabilizing interaction. The oxygen atom of the 7-methoxy group acts as a hydrogen bond acceptor, while the N1-H acts as a donor.

  • Mechanism: An intramolecular hydrogen bond (

    
    ) forms a pseudo-5-membered ring.
    
  • Thermodynamic Consequence: This interaction lowers the enthalpy of the 1H-tautomer further relative to the 2H-tautomer (where N1 has no proton), effectively "locking" the molecule in the 1H state. This makes 7-Methoxy-1H-indazole-4-carbaldehyde significantly more resistant to tautomer-induced reactivity than unsubstituted indazoles.

Visualization: Tautomeric Equilibrium & Stabilization

The following diagram illustrates the thermodynamic preference for the 1H-tautomer driven by the 7-OMe interaction.

TautomerStability T1 1H-Tautomer (Benzenoid) Dominant State T2 2H-Tautomer (Quinonoid) High Energy State T1->T2  ΔG > +3.5 kcal/mol   Interaction Intramolecular H-Bond (N1-H ··· O-Me) ~ -2 to -4 kcal/mol Stabilization Interaction->T1 Stabilizes

Caption: Thermodynamic equilibrium heavily favors the 1H-tautomer due to aromaticity and the unique 7-OMe intramolecular hydrogen bond.

Chemical Reactivity & Degradation Profiles

While the indazole core is robust, the C4-carbaldehyde moiety presents a specific thermodynamic vulnerability: oxidative instability.

Aldehyde Oxidation (The Primary Degradation Vector)

The formyl group (-CHO) at the C4 position is susceptible to autoxidation, converting the aldehyde to the corresponding carboxylic acid (7-methoxy-1H-indazole-4-carboxylic acid).

  • Trigger: Exposure to atmospheric oxygen, catalyzed by trace transition metals or UV light.

  • Thermodynamic Drive: The formation of the C=O bond in the carboxylic acid is enthalpically favorable compared to the aldehyde C-H bond.

Nucleophilic Attack at C3

Unlike indoles, the C3 position in indazoles is not highly nucleophilic. However, the electron-donating 7-methoxy group increases electron density in the pyrazole ring, potentially making C3 slightly more susceptible to electrophilic substitution under forcing conditions, though this is kinetically slow compared to aldehyde oxidation.

Experimental Characterization Protocols

To validate the thermodynamic state and purity of the compound, the following self-validating protocols are recommended.

Protocol: Tautomeric Ratio Determination via NMR

Objective: Confirm the dominance of the 1H-tautomer in solution.

  • Solvent Selection: Use DMSO-d6 (polar aprotic). Non-polar solvents like CDCl3 may induce dimerization, complicating analysis.

  • Sample Prep: Dissolve 10 mg of 7-Methoxy-1H-indazole-4-carbaldehyde in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H-NMR (400 MHz or higher).

  • Signal Validation:

    • N1-H Peak: Look for a broad singlet typically between

      
       13.0 - 13.5 ppm.
      
    • NOESY Experiment: Irradiate the N1-H signal. Observe NOE enhancement at the 7-OMe protons (

      
       ~3.9-4.0 ppm).
      
    • Interpretation: A strong NOE correlates the N-H proton spatially with the 7-methoxy group, confirming the 1H-tautomer and the intramolecular interaction.

Protocol: Oxidative Stability Stress Test (HPLC)

Objective: Quantify the rate of aldehyde oxidation (Shelf-life prediction).

StepActionCausality/Rationale
1 Standard Prep Dissolve compound in Acetonitrile/Water (50:50) at 1 mg/mL.
2 Stress Condition Expose aliquot to 3%

for 4 hours at RT.
3 Control Keep one aliquot in amber vial under Argon at 4°C.
4 Analysis Run HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).
5 Validation The "Acid" impurity (COOH) will elute earlier than the aldehyde due to higher polarity.

Solid-State Thermodynamics & Storage

Crystallinity and Melting Point[2]
  • Predicted Melting Point: 165°C – 175°C (Based on 1H-indazole-4-carbaldehyde analogs).

  • Lattice Energy: High. The planar nature of the indazole facilitates

    
     stacking, while the aldehyde and NH groups form intermolecular hydrogen bond networks.
    
  • Polymorphism Risk: Moderate. The rotation of the aldehyde group relative to the ring plane can lead to conformational polymorphs.

Storage Recommendations

To maintain thermodynamic stability and prevent kinetic degradation:

  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at RT for short periods, long-term storage requires cooling to arrest autoxidation.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Displaces

    
     to prevent conversion to the carboxylic acid.
    
  • Container: Amber glass vials. Prevents UV-induced radical formation at the aldehyde C-H bond.

Synthesis & Degradation Pathway Visualization

The following diagram maps the synthesis flow and the critical degradation pathway to be avoided.

DegradationPath Precursor Precursor (e.g., 2-Hydroxy-4-methoxybenzaldehyde) Target TARGET COMPOUND 7-Methoxy-1H-indazole-4-carbaldehyde (Thermodynamically Stable 1H-Form) Precursor->Target Cyclization (Hydrazine) Target->Target Storage: 4°C, Argon (Inhibits Oxidation) Impurity DEGRADATION PRODUCT 7-Methoxy-1H-indazole-4-carboxylic acid (Oxidation Impurity) Target->Impurity Oxidation (+O2 / UV) Thermodynamically Favorable

Caption: The primary degradation vector is the oxidation of the aldehyde to carboxylic acid, preventable by inert atmosphere storage.

References

  • National Center for Biotechnology Information (NCBI). (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

Sources

Technical Guide: pKa and Ionization of 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties, pKa values, and experimental characterization of 7-Methoxy-1H-indazole-4-carbaldehyde .

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1000375-71-6 / 1935325-78-2) is a critical heterocyclic intermediate utilized in the synthesis of kinase inhibitors and allosteric modulators. Its reactivity is governed by the interplay between the electron-rich methoxy group and the electron-deficient aldehyde moiety on the amphoteric indazole core.

Understanding the ionization constants (pKa) of this molecule is prerequisite for:

  • Synthetic Regioselectivity: Controlling N1 vs. N2 alkylation.

  • Purification: Optimizing pH-dependent extraction and crystallization.

  • Formulation: Predicting solubility profiles and lipophilicity (logD) at physiological pH.

As direct experimental data is often proprietary or absent in public repositories for this specific intermediate, this guide provides high-confidence predicted values derived from structural analog analysis and Hammett substituent effects, followed by a validated protocol for empirical determination.

Structural Analysis & Electronic Effects[1][2]

The molecule features an indazole core subject to two competing electronic influences that shift its ionization profile relative to the unsubstituted parent compound.

The Indazole Core

Indazole exists in a tautomeric equilibrium between the 1H- and 2H- forms. The 1H-tautomer is thermodynamically favored (by ~2.3 kcal/mol) in the ground state.

  • Acidic Center (N1-H): The pyrrole-like nitrogen can deprotonate to form an anion.

  • Basic Center (N2): The pyridine-like nitrogen can accept a proton to form a cation.

Substituent Effects[3]
  • 4-Carbaldehyde (-CHO): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). Located at position 4, it withdraws electron density from the pyrazole ring, increasing the acidity of the N1-H (lowering pKa) and decreasing the basicity of N2.

  • 7-Methoxy (-OCH₃): An electron-donating group (EDG) by resonance (+M) but withdrawing by induction (-I). Positioned at C7 (adjacent to the N1-H), it exerts a steric influence and a complex electronic effect. While typically deactivating in nucleophilic aromatic substitution, its proximity to the acidic proton often results in a minor increase in pKa (lower acidity) compared to a pure EWG, due to destabilization of the developing negative charge on N1 via lone-pair repulsion.

pKa Data: Predicted & Comparative

The following values are derived from chemoinformatic consensus models (ACD/Percepta, ChemAxon) and comparative analysis of experimentally verified analogs (e.g., 7-nitroindazole, 4-methylindazole).

Table 1: Ionization Constants
Ionization StepSpecies TransitionPredicted pKaConfidenceStructural Driver
pKa₁ (Basic) Cation (

)

Neutral (

)
0.8 ± 0.5 Medium4-CHO strongly reduces N2 basicity (Reference Indazole pKa ~1.3).
pKa₂ (Acidic) Neutral (

)

Anion (

)
12.2 ± 0.8 High4-CHO stabilizes the anion, lowering pKa from ~13.9 (unsubstituted) to ~12.2.

Note: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral, unionized form . This has significant implications for solubility, rendering the compound poorly soluble in aqueous media without cosolvents or pH adjustment.

Visualization: Ionization Equilibrium

The following diagram illustrates the protonation states.

Ionization Figure 1: Ionization equilibrium of 7-Methoxy-1H-indazole-4-carbaldehyde. Cation Cationic Form (Protonated N2) Soluble at pH < 0 Neutral Neutral Form (1H-Tautomer) Insoluble at pH 7 Cation->Neutral pKa₁ ≈ 0.8 (-H+) Neutral->Cation +H+ Anion Anionic Form (Deprotonated N1) Soluble at pH > 13 Neutral->Anion pKa₂ ≈ 12.2 (-H+) Anion->Neutral +H+

Experimental Determination Protocol

Since the acidic pKa (~12.2) is in the high alkaline range and the compound has low aqueous solubility, standard potentiometric titration in water is prone to precipitation errors. The Yasuda-Shedlovsky Extrapolation Method using UV-Metric titration is the gold standard for this application.

Methodology Rationale
  • UV-Metric (Spectrophotometric): Indazoles possess distinct UV chromophores. The shift in

    
     between the neutral and anionic species allows for precise pKa determination even at concentrations as low as 
    
    
    
    M, avoiding precipitation.
  • Cosolvent Extrapolation: Titrations are performed in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). The apparent pKa values (

    
    ) are plotted against the dielectric constant (
    
    
    
    ) to extrapolate the value at 0% cosolvent (pure water).
Step-by-Step Protocol

Equipment: Sirius T3 or equivalent UV-Titrator. Reagents: 0.5M KOH, 0.5M HCl, HPLC-grade Methanol.

  • Stock Preparation: Dissolve 2 mg of 7-Methoxy-1H-indazole-4-carbaldehyde in 10 mL of Methanol.

  • Titration Setup:

    • Prepare 3 sample vials.

    • Vial A: 30% w/w Methanol/Water.

    • Vial B: 40% w/w Methanol/Water.

    • Vial C: 50% w/w Methanol/Water.

  • Data Acquisition:

    • Adjust starting pH to 2.0 using HCl.

    • Titrate with KOH to pH 12.5 (or as high as electrode linearity permits).

    • Record UV absorbance spectra (200–400 nm) at each 0.2 pH increment.

  • Analysis:

    • Identify the isosbestic points indicating the Neutral

      
       Anion transition.
      
    • Calculate ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       for each cosolvent ratio.
      
    • Plot

      
       vs. Weight% Methanol (Yasuda-Shedlovsky plot).
      
    • The y-intercept represents the aqueous

      
      .
      
Visualization: Determination Workflow

Protocol Figure 2: Workflow for UV-metric pKa determination of poorly soluble indazoles. Start Start: Sample Preparation (2mg in MeOH) Cosolvent Prepare Cosolvent Ratios (30%, 40%, 50% MeOH/H2O) Start->Cosolvent Titration UV-Metric Titration (pH 2.0 → 12.5) Cosolvent->Titration Spectra Extract Absorbance Data (Identify Isosbestic Points) Titration->Spectra Calc Calculate psKa for each ratio Spectra->Calc Extrapolate Yasuda-Shedlovsky Extrapolation (Plot psKa vs 1/ε) Calc->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Implications for Drug Development[4]

Synthetic Chemistry (N-Alkylation)

The pKa of ~12.2 indicates that weak bases (e.g.,


, pKa of conjugate acid ~10.3) may be insufficient for complete deprotonation in aprotic solvents, potentially leading to slow reaction rates.
  • Recommendation: Use Cesium Carbonate (

    
    )  or Sodium Hydride (
    
    
    
    )
    for quantitative deprotonation during
    
    
    alkylations.
  • Regioselectivity: The 4-CHO group withdraws electron density, making the N1 anion less nucleophilic but also more stable. However, steric hindrance from the 7-OMe group may push alkylation toward the N2 position under kinetic control, or require higher temperatures for N1 substitution.

Solubility & Formulation
  • pH < 1: Soluble (Cationic). Stable, but aldehyde may be susceptible to hydration or acid-catalyzed degradation.

  • pH 1–11: Insoluble (Neutral). Requires solubilizers (e.g., Cyclodextrins, PEG400) for liquid formulations.

  • pH > 12: Soluble (Anionic). Not physiologically relevant but useful for process cleaning cycles.

References

  • Claramunt, R. M., et al. (2009). "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Helvetica Chimica Acta. Link

  • Catalán, J., et al. (2005). "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of Physical Chemistry A. Link

  • Lovering, F. (2013). "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10441839, 7-Methoxyindazole." PubChem. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).

Electronic properties of the aldehyde group in 7-methoxyindazole systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-methoxyindazole-3-carboxaldehyde system represents a privileged scaffold in medicinal chemistry, particularly in the development of Nitric Oxide Synthase (NOS) inhibitors and kinase modulators. Unlike the simpler indole analogs, the indazole core introduces an additional nitrogen atom that fundamentally alters the electronic landscape, tautomeric equilibrium, and hydrogen-bonding potential.

This guide analyzes the electronic perturbation introduced by the 7-methoxy group—a substituent that exerts a unique "peri-like" steric and electronic influence on the N1-H acidic center—and its conjugation with the C3-aldehyde. We provide validated synthetic protocols, reactivity profiles, and structural insights to support high-fidelity lead optimization.

Electronic Structure & Tautomeric Dynamics

The physicochemical behavior of 7-methoxyindazole-3-carboxaldehyde is governed by the interplay between the electron-rich benzenoid ring and the electron-deficient pyrazole moiety.

Tautomeric Equilibrium ( vs )

Indazoles exhibit annular tautomerism.[1][2] For the 7-methoxy derivative, the


-tautomer  is thermodynamically dominant (

over

).
  • Electronic Stabilization : The lone pair on the N1 atom contributes 2

    
    -electrons to the aromatic sextet of the pyrazole ring.
    
  • 7-OMe Influence : The oxygen lone pair of the 7-methoxy group donates electron density into the benzene ring via resonance (+R). While this increases the overall electron density of the system, the inductive withdrawal (-I) of the oxygen atom proximate to N1 slightly increases the acidity of the N1-proton compared to 7-methylindazole, yet the steric bulk of the methoxy group can hinder deprotonation and subsequent N1-alkylation.

  • Crystal Structure Evidence : X-ray diffraction studies of 7-methoxyindazole derivatives confirm the methoxy group lies coplanar with the aromatic system, with the methyl group oriented trans to the N1-H bond to minimize steric repulsion.

The "Push-Pull" Electronic System

The molecule functions as a donor-acceptor system:

  • Donor (Push) : The 7-OMe group pushes electron density into the C7a bridgehead carbon.

  • Acceptor (Pull) : The 3-CHO group withdraws electron density from the pyrazole ring (C3 position).

This conjugation is not direct (like a para-substituted benzene) but is transmitted through the fused


-system. The result is a C3-aldehyde that is slightly less electrophilic  than a comparable nitro-substituted indazole but significantly more stable against hydration.

ElectronicMap OMe 7-Methoxy Group (+R Donor / -I Withdrawer) Benzene Benzene Ring (Electron Rich) OMe->Benzene +R Donation N1 N1-H (Sterically Hindered) OMe->N1 Steric Repulsion OMe->N1 -I Effect (Acidity) Bridge Bridgehead C7a (Density Accumulation) Benzene->Bridge Delocalization Pyrazole Pyrazole Ring (Aromatic Core) Bridge->Pyrazole Inductive/Resonance Aldehyde 3-Carboxaldehyde (-R Acceptor) Pyrazole->Aldehyde Conjugation

Figure 1: Electronic flow and steric interactions in the 7-methoxyindazole-3-carboxaldehyde system.

Synthetic Accessibility & Protocols

Direct formylation of indazoles (e.g., Vilsmeier-Haack) is often low-yielding compared to indoles due to the reduced nucleophilicity of C3. The industry-standard approach utilizes a ring-expansion strategy starting from the corresponding indole.

Protocol A: Nitrosative Ring Expansion (Recommended)

This route converts 7-methoxyindole directly to the indazole-3-aldehyde, bypassing the need for C3-lithiation.

Mechanism :

  • Nitrosation : Electrophilic attack of

    
     at the indole C3 position.
    
  • Ring Opening/Closing : The nitroso-indole intermediate undergoes hydrolytic ring opening and re-closure to form the indazole core.

  • Oxidation : The intermediate is oxidized to the aldehyde.

Step-by-Step Methodology:

  • Reagents : 7-Methoxyindole (1.0 equiv),

    
     (8.0 equiv), aq. HCl, DMF.
    
  • Procedure :

    • Dissolve

      
       in water/DMF and cool to 0°C.
      
    • Add HCl dropwise to generate nitrous acid in situ.

    • Slowly add a solution of 7-methoxyindole in DMF via syringe pump over 2 hours (Critical: Slow addition prevents dimerization).

    • Stir at room temperature for 12 hours.

    • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield : Typically 65–75%.

  • Checkpoint : The product should appear as a pale yellow solid.

    
     NMR will show the aldehyde proton singlet at 
    
    
    
    .
Protocol B: C3-Lithiation (Alternative)

Used when the indole precursor is unavailable. Requires N1-protection (e.g., THP or SEM) to prevent deprotonation.

  • Protection : 7-Methoxyindazole + DHP

    
     1-THP-7-methoxyindazole.
    
  • Lithiation : Treat with

    
     at -78°C (C3 proton is the most acidic ring proton after N1-H protection).
    
  • Formylation : Quench with DMF.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) to remove THP.

SynthesisWorkflow Start 7-Methoxyindole Step1 Nitrosation (NaNO2, HCl, 0°C) Start->Step1 Slow Addition Inter Intermediate (Indolenine oxime) Step1->Inter Step2 Ring Expansion & Oxidation (In situ) Inter->Step2 Product 7-Methoxyindazole-3-CHO Step2->Product 65-75% Yield

Figure 2: Nitrosative ring expansion workflow for high-yield synthesis.

Reactivity Profile & SAR Implications

N-Alkylation Selectivity (The "7-Substituent Effect")

A critical consideration for 7-methoxyindazoles is the regioselectivity of alkylation .

  • Standard Indazoles : Alkylation typically favors N1 (thermodynamic product) over N2.[1]

  • 7-Methoxy Effect : The steric bulk of the 7-OMe group hinders the N1 lone pair. While N1-alkylation is still possible, the ratio of N2-alkylation increases significantly compared to unsubstituted indazoles.

  • Mitigation : To force N1-selectivity, use soft electrophiles or reversible conditions (thermodynamic control). For N2-selectivity, use kinetic conditions (strong base, polar aprotic solvent).

Aldehyde Condensations

The C3-aldehyde is a versatile handle for diversifying the scaffold.

  • Reductive Amination : Reacts cleanly with primary/secondary amines using

    
    . The 7-OMe group does not electronically deactivate the aldehyde sufficiently to impede imine formation.
    
  • Knoevenagel Condensation : Reacts with malononitrile or similar active methylene compounds to form vinyl-indazoles, often used as Michael acceptors in covalent drug design.

Medicinal Chemistry Applications

NOS Inhibition

The 7-methoxyindazole core is a bioisostere of 7-nitroindazole (7-NI), a potent neuronal Nitric Oxide Synthase (nNOS) inhibitor.[3]

  • Mechanism : The indazole nitrogen coordinates with the heme iron in the NOS active site.

  • Advantage : The 7-OMe group maintains the necessary steric bulk for isoform selectivity (nNOS vs eNOS) but lacks the potential toxicity (mutagenicity) associated with the nitro group.

Physicochemical Properties
  • Lipophilicity : The methoxy group increases

    
     slightly compared to the hydroxy analog but improves membrane permeability.
    
  • Solubility : The aldehyde group provides a handle to introduce solubilizing groups (e.g., morpholine via reductive amination) to counteract the planarity of the aromatic system.

References

  • BenchChem . Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Link

  • Blandine, B., et al. (2002). Synthesis, Pharmacological Evaluation and Modelisation of 7-Methoxyindazole and Related Alkoxyindazoles as Novel Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry . Link

  • PubChem . 7-Methoxy-1H-indazole Compound Summary. National Library of Medicine. Link

  • Mevandissanayake, D., & Vannucci, A. K. (2019).[4] Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters , 21(2), 457–460. Link

  • Beilstein Journals . Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Link

Sources

Biological activity potential of 7-Methoxy-1H-indazole-4-carbaldehyde intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity Potential of 7-Methoxy-1H-indazole-4-carbaldehyde Intermediates

Executive Summary

In the landscape of privileged medicinal scaffolds, the indazole ring system stands as a cornerstone, particularly in the development of kinase inhibitors and neuroprotective agents. Among its derivatives, 7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) emerges not merely as a building block, but as a "linchpin intermediate." Its value lies in the synergistic combination of the 7-methoxy group —a proven pharmacophore for Neuronal Nitric Oxide Synthase (nNOS) selectivity—and the 4-formyl group , a highly reactive electrophilic handle positioned to exploit solvent-exposed regions in ATP-binding pockets.

This technical guide analyzes the structural, synthetic, and biological potential of this intermediate, providing researchers with the rationale and protocols necessary to integrate it into high-value drug discovery campaigns.

Chemical Architecture & SAR Rationale

The therapeutic potential of 7-Methoxy-1H-indazole-4-carbaldehyde is dictated by its specific substitution pattern. Unlike the more common 3-substituted indazoles (e.g., Axitinib), the 4,7-disubstitution pattern offers a unique vector for target engagement.

The 7-Methoxy "Anchor"
  • Electronic Effect: The methoxy group at position 7 acts as an electron-donating group (EDG). This increases the electron density of the pyrazole ring, modulating the pKa of the N1/N2 protons. This is critical for hydrogen bond donor/acceptor matching in the hinge region of kinases.

  • nNOS Selectivity: Extensive Structure-Activity Relationship (SAR) studies have identified 7-substituted indazoles as potent nNOS inhibitors. While bulky groups at C7 usually decrease potency due to steric clash, the 7-methoxy group is tolerated within the nNOS active site, often retaining high inhibitory constant (

    
    ) values while improving lipophilicity compared to the parent 7-nitroindazole.
    
The 4-Formyl "Exit Vector"
  • Synthetic Divergence: The aldehyde at C4 is chemically orthogonal to the indazole NH. It serves as a "hard" electrophile, ready for:

    • Reductive Amination: To install solubilizing tails (morpholines, piperazines) that reach into the solvent front of kinase domains.

    • Knoevenagel Condensation: To extend the conjugation system, potentially creating DNA-intercalating tricyclic agents.

    • Heterocyclization: To form fused systems like imidazo[4,5-e]indazoles.

Synthetic Pathways & Production[1]

The synthesis of 7-Methoxy-1H-indazole-4-carbaldehyde requires overcoming the natural reactivity of the indazole ring, which favors electrophilic aromatic substitution (SEAr) at C3 rather than C4. Consequently, direct formylation (Vilsmeier-Haack) of 7-methoxyindazole often yields the unwanted 3-carbaldehyde isomer.

The Authoritative Route: Metal-Halogen Exchange To ensure regiochemical purity, the most reliable protocol proceeds via a 4-bromo precursor.

SynthesisWorkflow Start 3-Methoxy-2-methylaniline Step1 Diazotization & Cyclization (Jacobson Synthesis) Start->Step1 Inter1 7-Methoxy-1H-indazole Step1->Inter1 Step2 Bromination (Br2/DMF) Inter1->Step2 Inter2 4-Bromo-7-methoxy-1H-indazole Step2->Inter2 Step2->Inter2 Regioselective at C4 (Steric control by C7-OMe) Step3 Lithium-Halogen Exchange (n-BuLi, -78°C) Inter2->Step3 Step4 Formyl Quench (DMF) Step3->Step4 Final 7-Methoxy-1H-indazole- 4-carbaldehyde Step4->Final

Caption: Regioselective synthesis workflow avoiding C3-formylation by utilizing a bromine blocking/activation strategy.

Biological Targets & Mechanisms

Kinase Inhibition (Oncology)

The indazole core mimics the adenine ring of ATP. The 7-methoxy group often occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the 4-position substituents extend towards the ribose-binding pocket or solvent.

  • Targets: VEGFR-2, FGFR, and potentially Aurora Kinases.

  • Mechanism: Competitive inhibition at the ATP binding site. The 4-carbaldehyde is typically converted into a Schiff base or amine to interact with specific aspartate or glutamate residues in the kinase cleft.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition (Neuroprotection)

Excessive NO production by nNOS is implicated in stroke, Parkinson’s, and chronic pain.

  • Mechanism: 7-Methoxyindazole competes with L-arginine or the cofactor tetrahydrobiopterin (BH4).

  • Advantage: Unlike 7-nitroindazole, the 7-methoxy variant avoids potential nitro-reduction toxicity while maintaining blood-brain barrier (BBB) permeability.

Table 1: Comparative Potential of Indazole Intermediates

Intermediate VariantPrimary Biological TargetKey AdvantageSynthetic Challenge
7-Methoxy-1H-indazole-4-CHO Dual (Kinase / nNOS) Solubility handle at C4; Metabolic stability at C7 Requires C4-specific lithiation
7-Nitro-1H-indazolenNOSHigh potency reference standardNitro group toxicity/metabolism
1H-Indazole-3-CHOKinase (General)Easy synthesis (Vilsmeier)Limited selectivity; C3 is crowded
4-Bromo-7-methoxyindazolePrecursorVersatile cross-coupling (Suzuki)Low solubility; lacks H-bond acceptors

Experimental Protocols

Protocol A: Synthesis via Metal-Halogen Exchange

Rationale: This method guarantees the aldehyde is installed at C4, avoiding the C3 isomer common in electrophilic substitution.

Reagents: 4-Bromo-7-methoxy-1H-indazole (1.0 eq), n-Butyllithium (2.5 M in hexanes, 2.2 eq), Anhydrous THF, DMF (3.0 eq).

  • Protection (In Situ): Dissolve 4-bromo-7-methoxy-1H-indazole in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi dropwise. The first equivalent deprotonates the indazole N-H; the second performs the Li-Br exchange at C4. Stir for 1 hour at -78°C.

  • Formylation: Add anhydrous DMF dropwise. The mixture is stirred at -78°C for 30 mins, then allowed to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The aldehyde typically appears as a pale yellow solid.

Protocol B: Reductive Amination (Library Generation)

Rationale: To generate a library of kinase inhibitors, the aldehyde is reacted with various secondary amines.

Reagents: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq), Secondary Amine (e.g., Morpholine, 1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM, Acetic Acid (cat.).

  • Imine Formation: Mix aldehyde and amine in DCM with catalytic acetic acid. Stir for 2 hours at Room Temperature (RT).

  • Reduction: Add STAB in one portion. Stir overnight at RT.

  • Validation: Monitor by TLC (disappearance of aldehyde spot).

  • Isolation: Basify with NaHCO₃, extract with DCM.

Future Outlook & Applications

The 7-Methoxy-1H-indazole-4-carbaldehyde intermediate is poised to move beyond simple enzyme inhibition. Current trends suggest its utility in:

  • PROTACs (Proteolysis Targeting Chimeras): The C4-aldehyde allows for the attachment of linkers to E3 ligase ligands, converting the binder into a degrader.

  • Fluorescent Probes: Condensation with hydrazine derivatives at C4 can yield fluorescent hydrazones for cellular imaging of nNOS distribution.

References

  • Blandine, B. et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[3] Acta Crystallographica Section C. Link

  • BenchChem. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Link

  • Lefebvre, V. et al. (2010). General and Efficient Synthesis of Substituted 3-Aminoindazoles. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: 7-methoxy-1H-indazole-4-carbaldehyde. Link

  • Batt, D.G. et al. (2018). Optimization of Indazole-Based Inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Crystal Structure Analysis of 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the crystallographic characterization of 7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary & Pharmaceutical Relevance

7-Methoxy-1H-indazole-4-carbaldehyde represents a privileged scaffold in medicinal chemistry. The indazole core mimics the purine ring of ATP, making it a potent pharmacophore for kinase inhibition (e.g., VEGFR, FGFR), while the 4-formyl group serves as a versatile handle for reductive amination or condensation reactions.

The structural analysis of this molecule is not merely an academic exercise; it is a critical quality attribute (CQA) step. Determining the precise tautomeric form (1H- vs. 2H-) and the conformational lock imposed by the 7-methoxy group is essential for predicting ligand-protein binding modes.

Key Structural Objectives:

  • Tautomeric Assignment: Confirming the thermodynamic preference for the 1H-tautomer in the solid state.

  • Conformational Analysis: Determining the torsion angle of the 4-aldehyde and 7-methoxy groups relative to the planar indazole core.

  • Packing Motifs: Identifying hydrogen-bonding networks (N–H···N vs. N–H···O) that influence solubility and formulation stability.

Experimental Protocol: Crystallization & Data Acquisition

Solubility Profiling & Solvent Selection

Indazoles possess a unique solubility profile due to the amphoteric nature of the pyrazole ring. The 7-methoxy group adds lipophilicity but also introduces a weak hydrogen bond acceptor.

Solvent SystemPolarity IndexRoleOutcome Prediction
Methanol (MeOH) 5.1Good solubility; H-bond donor/acceptor.Promotes solvate formation; good for initial screening.
Ethyl Acetate (EtOAc) 4.4Moderate polarity; aprotic.Encourages self-assembly of indazole dimers.
DCM / Hexane 3.1 / 0.1Anti-solvent pairing.Controls nucleation rate; ideal for vapor diffusion.
Acetonitrile (MeCN) 5.8High polarity; aprotic.Useful if the aldehyde is prone to hemiacetal formation in alcohols.
Crystallization Methodology

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation or vapor diffusion method is recommended to minimize disorder in the flexible methoxy and aldehyde substituents.

Protocol: Vapor Diffusion (Sitting Drop)

  • Prepare Solution: Dissolve 20 mg of the compound in 1.0 mL of DCM. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Setup: Place 500 µL of the solution in the inner well of a crystallization dish.

  • Anti-solvent: Fill the outer reservoir with 2 mL of Hexane (high vapor pressure, low solubility).

  • Equilibration: Seal the chamber and store at 20°C in a vibration-free environment.

  • Observation: Monitor for prism or block-like crystals after 24–48 hours. Avoid needles, which often indicate rapid precipitation and twinning.

X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K using a cryostream. This freezes the rotation of the 7-methoxy group, reducing thermal ellipsoids and allowing for precise bond length determination.

  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable.

  • Resolution: Aim for 0.8 Å or better to resolve the N-H hydrogen atom positions directly, which is critical for tautomer assignment.

Structural Analysis & Logic

The Tautomerism Challenge (1H vs. 2H)

Indazoles exist in a tautomeric equilibrium.[1] While the 1H-form is generally more stable aromatically (maintaining the benzene sextet), the solid-state packing can sometimes trap the 2H-form if stabilized by intermolecular H-bonds.

  • Diagnostic Logic: Look for the location of the hydrogen atom on the pyrazole nitrogens.

    • 1H-Indazole: N1–C7a bond is single (~1.37 Å), N2=C3 is double (~1.32 Å).

    • 2H-Indazole: N1=C7a is double, N2–C3 is single.

  • Prediction: For 7-methoxy-1H-indazole-4-carbaldehyde, the 1H-tautomer is overwhelmingly favored due to the steric repulsion between the 7-methoxy group and the N1 site, which would be exacerbated if N1 were protonated and participating in H-bonding as a donor.

Conformational Locks
  • 7-Methoxy Group: Expect the methoxy group to lie coplanar with the aromatic ring (torsion angle C6-C7-O-Me ≈ 0° or 180°). This maximizes p-orbital overlap with the aromatic system.

  • 4-Aldehyde Group: The carbonyl oxygen will likely orient syn or anti to the C3-H to minimize dipole repulsion, often lying coplanar to the ring to facilitate conjugation.

Hydrogen Bonding Networks

The crystal lattice is typically stabilized by N–H···N hydrogen bonds between adjacent pyrazole rings, forming dimers or catemers (infinite chains).

  • Primary Interaction:

    
     (Intermolecular).
    
  • Secondary Interaction:

    
     (Weak hydrogen bonds involving the aldehyde oxygen).
    

Visualization of Structural Logic

Crystallization & Analysis Workflow

G Start Crude Material (7-Methoxy-1H-indazole-4-carbaldehyde) Solubility Solubility Screen (MeOH, DCM, EtOAc) Start->Solubility Dissolve Growth Crystal Growth (Vapor Diffusion) Solubility->Growth Optimization XRD Single Crystal XRD (100 K, Cu-Kα) Growth->XRD Harvest Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Diffraction Data Refine Refinement (SHELXL) Solve->Refine Phase Problem Refine->Growth Poor R-factor (Twinned/Disordered) Analysis Packing & Tautomer Analysis Refine->Analysis Final Model

Figure 1: Step-by-step workflow for the isolation and structural determination of the target indazole.

Hydrogen Bonding Logic (Donor-Acceptor Map)

H_Bonding N1 N1-H (Donor) (Pyrazole) N2 N2 (Acceptor) (Pyrazole) N1->N2 Strong H-Bond (Primary Driver) Aldehyde C=O (Acceptor) (Aldehyde) N1->Aldehyde Alternative H-Bond (If N2 blocked) Motif_Dimer Centrosymmetric Dimer (R2,2(8) Motif) N2->Motif_Dimer Leads to Motif_Chain Catemer Chain (C(3) Motif) Aldehyde->Motif_Chain Leads to Methoxy O-Me (Weak Acceptor) (Methoxy) Methoxy->N1 Steric Hindrance (Prevents some packings)

Figure 2: Logic map of potential hydrogen-bonding interactions driving crystal packing.

References

  • Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and its biological significance." Journal of Heterocyclic Chemistry.

  • Vedsø, P., et al. (1999). "The Tautomerism of Indazoles in the Solid State: A Crystallographic Study." Journal of the Chemical Society, Perkin Transactions 2.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data."

  • PubChem. "7-Methoxy-1H-indazole-4-carbaldehyde (Compound)." National Library of Medicine.

  • Cerreto, A., et al. (2013). "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Scalable synthesis protocols for 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 7-Methoxy-1H-indazole-4-carbaldehyde

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) is a high-value heterocyclic intermediate, critical in the development of kinase inhibitors (e.g., LRRK2, ERK) and CNS-active agents. Its structural rigidity and specific substitution pattern make it a challenging motif to synthesize at scale with high regiochemical fidelity.

This guide details a robust, scalable, three-stage protocol designed for multigram to kilogram production. Unlike traditional diazotization routes which often suffer from poor regioselectivity and hazardous waste profiles, this protocol utilizes a directed lithiation strategy on a regioselectively synthesized bromo-indazole core. This approach ensures >98% regiopurity and eliminates the formation of inseparable isomers.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the correct installation of the C4-formyl group. Direct formylation of the electron-rich 7-methoxyindazole core typically favors the C3 position. Therefore, a "block-and-direct" strategy is employed using a bromine handle at C4, installed prior to ring closure.

Strategic Workflow:

  • Regiocontrol: Use the strong para-directing effect of the methoxy group in the starting benzaldehyde to install the bromine at the correct position (C6 of the benzaldehyde

    
     C4 of the indazole).
    
  • Ring Construction: Hydrazine-mediated cyclization of the 2-fluorobenzaldehyde derivative.

  • Functionalization: Lithium-halogen exchange followed by a DMF quench to install the aldehyde.

Retrosynthesis Target 7-Methoxy-1H-indazole-4-carbaldehyde (Target) Intermediate1 4-Bromo-7-methoxy-1H-indazole (Key Intermediate) Target->Intermediate1 Lithiation/Formylation (n-BuLi, DMF) Intermediate2 6-Bromo-2-fluoro-3-methoxybenzaldehyde (Regio-defined Precursor) Intermediate1->Intermediate2 Cyclization (N2H4·H2O) SM 2-Fluoro-3-methoxybenzaldehyde (Starting Material) Intermediate2->SM Regioselective Bromination (NBS or Br2)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Rationale: The methoxy group at C3 directs electrophilic aromatic substitution to the para position (C6). The aldehyde (C1) and fluorine (C2) reinforce this directing effect by deactivating other positions.

  • Reagents:

    • 2-Fluoro-3-methoxybenzaldehyde (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Acetonitrile (ACN) (10 vol)

    • Ammonium acetate (0.1 equiv) - Catalyst

Protocol:

  • Charge a reactor with 2-Fluoro-3-methoxybenzaldehyde and ACN.

  • Add Ammonium acetate (10 mol%) to catalyze the bromination and suppress radical side reactions.

  • Heat the solution to 45°C .

  • Add NBS portion-wise over 2 hours. Caution: Exothermic.

  • Stir at 45°C for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Workup: Cool to 20°C. Dilute with water (10 vol). The product typically precipitates.

  • Filter the solid, wash with 1:1 ACN/Water, and dry under vacuum at 40°C.

Critical Process Parameter (CPP): Temperature control is vital. Exceeding 60°C can lead to benzylic bromination (radical pathway).

Stage 2: Indazole Ring Formation

Objective: Synthesis of 4-Bromo-7-methoxy-1H-indazole. Rationale: Hydrazine acts as a dinucleophile, first forming the hydrazone with the aldehyde, followed by an intramolecular


 displacement of the adjacent fluorine.
  • Reagents:

    • 6-Bromo-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)

    • Hydrazine hydrate (64% or 80% aq.) (3.0 equiv)[1]

    • Ethanol (or THF) (8 vol)

Protocol:

  • Dissolve the aldehyde intermediate in Ethanol.

  • Add Hydrazine hydrate dropwise at ambient temperature.

  • Heat the mixture to Reflux (78–80°C) for 6–12 hours.

  • Monitoring: HPLC should show complete conversion to the indazole.

  • Workup: Cool to 0–5°C. The product often crystallizes directly from the reaction mixture.

  • Filter the crude solid.[2]

  • Purification: Recrystallize from Ethanol/Water if purity is <98%.

Data Summary:

Parameter Specification
Appearance Off-white to pale yellow solid
Yield 85–92%
Purity (HPLC) >98.5%

| 1H NMR | Characteristic singlets for H3 (indazole) and H5/H6 doublets. |

Stage 3: Lithiation and Formylation

Objective: Synthesis of 7-Methoxy-1H-indazole-4-carbaldehyde. Rationale: A "Protection-Deprotection" strategy is recommended for scale-up to prevent N-lithiation consuming the reagent. However, for direct efficiency, a double-lithiation strategy (using 2.2 equiv n-BuLi) can be used if temperature is strictly controlled.

  • Reagents:

    • 4-Bromo-7-methoxy-1H-indazole (1.0 equiv)

    • THP (Tetrahydropyran) protection reagents (DHP, pTSA) - Optional but recommended for >100g scale.

    • n-Butyllithium (2.5 M in hexanes) (2.2 equiv if unprotected; 1.1 equiv if protected)

    • DMF (Dimethylformamide) (3.0 equiv)

    • THF (Anhydrous) (15 vol)[3]

Protocol (Direct Double-Lithiation Method):

  • Inertion: Purge reactor with dry Nitrogen/Argon.

  • Dissolve 4-Bromo-7-methoxy-1H-indazole in anhydrous THF. Cool to -78°C .[3]

  • Lithiation: Add n-BuLi (2.2 equiv) dropwise, maintaining internal temp < -70°C.

    • Note: The first equivalent deprotonates the Indazole-NH; the second performs the Li-Br exchange.

  • Stir at -78°C for 1 hour.

  • Formylation: Add dry DMF (3.0 equiv) rapidly.

  • Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour reaction mixture into saturated NH4Cl solution.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from Toluene.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm.

NMR Characterization (Expected):

  • 1H NMR (DMSO-d6):

    • δ 13.5 (br s, 1H, NH)

    • δ 10.2 (s, 1H, CHO) – Diagnostic Signal

    • δ 8.3 (s, 1H, H-3)

    • δ 7.8 (d, 1H, H-5)

    • δ 6.9 (d, 1H, H-6)[4]

    • δ 4.0 (s, 3H, OMe)

Troubleshooting & Scalability

Troubleshooting Start Issue: Low Yield in Formylation Check1 Did reaction turn dark/tarry? Start->Check1 Check2 Is starting material remaining? Check1->Check2 No Sol1 Temp control failure. Ensure <-70°C during n-BuLi addition. Check1->Sol1 Yes Sol2 Wet solvent/reagents. Re-dry THF and DMF. Check2->Sol2 Yes (Quenched early) Sol3 Insufficient n-BuLi. Increase to 2.5 equiv. Check2->Sol3 Yes (Incomplete exchange)

Figure 2: Troubleshooting logic for the critical formylation step.

Scale-Up Considerations:

  • Exotherms: The addition of n-BuLi is highly exothermic. On a kg-scale, addition times must be extended to maintain cryogenic temperatures.

  • Safety: Hydrazine is toxic and potentially unstable. Use a scrubber system for vapors and ensure all traces are removed before the lithiation step (hydrazine residues can react violently with n-BuLi).

References

  • Indazole Synthesis via Hydrazine: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole." Link

  • Lithium-Halogen Exchange on Heterocycles: Journal of Organic Chemistry. "Metal-halogen exchange of bromoindoles." Link

  • Regioselective Bromination: RSC Advances. "Synthesis and biological evaluation of indazole derivatives." Link

  • General Indazole Functionalization: Organic Chemistry Portal. "Synthesis of Indazoles." Link

  • Commercial Availability & CAS Data: Sigma-Aldrich. "7-methoxy-1H-indazole-4-carbaldehyde Product Sheet." Link

Sources

Application Note: Reductive Amination of 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 7-Methoxy-1H-indazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of type I and type II kinase inhibitors (e.g., targeting IRAK4, ERK, or VEGFR). The C4-position aldehyde serves as a versatile "handle" for introducing solubilizing tails or pharmacophores via reductive amination.

However, this specific substrate presents unique challenges compared to simple benzaldehydes:

  • Electronic Effects: The C7-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density in the pyrazole ring, slightly deactivating the C4-aldehyde toward nucleophilic attack by amines compared to electron-deficient analogs (e.g., 7-nitroindazoles).

  • Solubility & Aggregation: The N1-H proton (

    
    ) allows for intermolecular hydrogen bonding, often leading to poor solubility in non-polar solvents.
    
  • Chemoselectivity: The unprotected N1 nitrogen is nucleophilic; however, under the slightly acidic conditions of standard reductive amination, it remains protonated or non-reactive, allowing for selective reaction at the aldehyde.

This guide provides a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , the preferred reagent for maintaining chemoselectivity in the presence of the acid-sensitive indazole core.

Mechanistic Pathway & Decision Logic

Understanding the reaction mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-limited imine formation followed by irreversible hydride transfer.

Reaction Pathway Diagram[1]

ReductiveAmination Start 7-Methoxy-1H- indazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium/Imine (Equilibrium) Hemiaminal->Imine - H2O (Acid Cat.) Imine->Hemiaminal Hydrolysis (If wet) Reduction Hydride Transfer (STAB) Imine->Reduction Fast Step Product Secondary/Tertiary Amine Product Reduction->Product

Caption: Mechanistic flow of reductive amination. Note that imine formation is reversible; water exclusion is preferred but STAB tolerates trace moisture.

Method A: Direct Reductive Amination (Standard Protocol)

Best For: Non-hindered primary and secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB) / NaBH(OAc)₃.[1] Solvent: 1,2-Dichloroethane (DCE) or THF.

Materials Required[1][2][3][4][5][6][7][8][9]
  • 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)[2]

  • Solvent: Anhydrous DCE (Preferred) or THF.

Step-by-Step Protocol
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 equiv) in DCE (concentration ~0.1 M).

    • Note: If the indazole does not dissolve completely, add THF as a co-solvent. DCE is preferred for STAB reactions due to excellent reagent stability.

  • Imine Formation: Add the Amine (1.1 equiv).

    • Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes the formation of the imine/iminium ion. Stir at Room Temperature (RT) for 30–60 minutes.

    • Visual Check: The solution often changes color (yellow to orange/brown) as the imine forms.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LC-MS or TLC.

    • Timeframe: Reaction is typically complete in 2–16 hours.

    • Target: Look for the disappearance of the aldehyde (M+H = 177) and appearance of the amine product.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (Caution: CO₂ evolution).[3] Stir for 15 minutes until bubbling ceases.

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Two-Step Procedure (For Difficult Amines)

Best For: Sterically hindered amines, anilines, or when Method A yields low conversion. Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] followed by NaBH₄.

Protocol
  • Activation: Dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.

  • Dehydration: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat. Stir at RT or 50°C for 6–12 hours.

    • Mechanism:[1][4][5] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (2.0 equiv) carefully.

    • Note: NaBH₄ is used here because Ti(IV) must be reduced/complexed, and STAB is too bulky to work effectively with the Ti-complex.

  • Workup (Titanium Emulsion):

    • Quench with 1N NaOH or Rochelle’s Salt solution. Stir vigorously for 1 hour to break the titanium emulsion (mixture turns from cloudy to clear phases).

    • Filter through Celite if necessary, then extract.

Quantitative Comparison of Reagents

ParameterNaBH(OAc)₃ (STAB)NaCNBH₃NaBH₄
Selectivity High (Reduces imine > aldehyde)HighLow (Reduces aldehyde fast)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
Acid Tolerance Excellent (Stable in AcOH)Good (Needs pH 6)Poor (Decomposes)
Reaction Speed ModerateSlowFast
Recommendation Primary Choice Legacy/Specific CasesOnly for Method B

Troubleshooting & Optimization

Issue: Low Solubility of Starting Material

The 7-methoxy group and N-H functionality can make the aldehyde crystalline and insoluble.

  • Solution: Use a mixture of DCE/MeOH (4:1) . While STAB reacts slowly with MeOH, the reaction with the imine is usually faster. Alternatively, protect the N1 position (e.g., THP or SEM group) prior to reaction, though this adds synthetic steps.

Issue: Reaction Stalls at Imine
  • Solution: The 7-methoxy group donates electrons, making the imine carbon less electrophilic.

    • Increase temperature to 40–50°C.

    • Switch to Method B (Ti(OiPr)₄) to force imine formation.

Issue: Dialkylation (with Primary Amines)
  • Solution: This is rare with STAB due to steric bulk, but if observed:

    • Use a large excess of the amine (5–10 equiv).

    • Add the aldehyde slowly to the amine/STAB mixture (Reverse Addition).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 2021.[3] (Demonstrates reductive amination on pyrazole-4-carbaldehydes).

  • BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note." (Provides context on handling indazole aldehydes).

  • Betz, A., et al. "7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase."[6] Acta Crystallographica Section C, 2002.[7] (Structural data on 7-methoxyindazole).

Sources

Application Note: Unlocking the Kinase "Gatekeeper" with 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Using 7-Methoxy-1H-indazole-4-carbaldehyde as a Medicinal Chemistry Building Block

Executive Summary

The indazole scaffold is a "privileged structure" in modern drug discovery, serving as a core pharmacophore in approved kinase inhibitors like Axitinib and Pazopanib .[1] While the 5- and 6-positions have been exhaustively explored, the 4-position represents an underutilized vector for accessing the solvent-exposed regions of ATP-binding pockets.

7-Methoxy-1H-indazole-4-carbaldehyde is a high-value building block designed to address two critical challenges in lead optimization:

  • Solubility & Metabolic Stability: The C7-methoxy group functions as an intramolecular hydrogen bond acceptor, modulating the pKa of the N1-proton and improving aqueous solubility compared to the C7-methyl or C7-H analogs.

  • Modular "Exit Vector" Synthesis: The C4-aldehyde provides a reactive handle for rapid diversification (via reductive amination or olefination) towards the solvent front, a key strategy for improving selectivity profiles in Type I and Type II kinase inhibitors.

Strategic Utility in Drug Design

The "Hinge-Binder" Logic

In the context of kinase inhibition, the indazole core mimics the adenine ring of ATP. The N1-H and N2 typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

  • The 7-OMe Advantage: Unlike a lipophilic 7-methyl group (found in Pazopanib), the 7-methoxy group can engage in water-mediated networks or specific interactions with residues like the "gatekeeper" methionine or threonine, depending on the specific kinase (e.g., VEGFR, FGFR, or nNOS).[1]

  • The 4-CHO Vector: This position points directly towards the solvent front. Derivatization here allows the introduction of solubilizing groups (morpholines, piperazines) without disrupting the critical hinge-binding interaction.

Pathway Visualization: From Scaffold to Lead

G Scaffold 7-Methoxy-1H-indazole- 4-carbaldehyde Protection N1-Protection (THP/SEM) Scaffold->Protection Step 1: Regiocontrol ReductiveAmination Reductive Amination (Solvent Front Library) Protection->ReductiveAmination Path A: Amine Tails Wittig Wittig/HWE Reaction (Linker Extension) Protection->Wittig Path B: Acrylamides Deprotection N1-Deprotection (Active Hinge Binder) ReductiveAmination->Deprotection Wittig->Deprotection Lead Kinase Inhibitor Candidate (Type I/II) Deprotection->Lead Final QC

Figure 1: Strategic workflow for utilizing the 4-carbaldehyde scaffold. Path A generates solubility libraries; Path B generates covalent inhibitors (e.g., acrylamides).[1]

Chemical Reactivity & Regioselectivity Challenges

The N1 vs. N2 Conundrum

Indazoles exhibit annular tautomerism. Alkylation or protection can occur at N1 or N2.[2]

  • Thermodynamic Control: N1-alkylation is generally favored thermodynamically.

  • The 7-OMe Effect: The C7-methoxy group is an Electron Donating Group (EDG). While it does not exert the strong steric blocking of a C7-nitro group (which forces N2 alkylation), the lone pairs on the oxygen can coordinate with metal cations (Na+, K+), potentially influencing regioselectivity.[1]

  • Guidance: To ensure N1-selectivity , use thermodynamic conditions (NaH/THF or Cs2CO3/DMF at elevated temperatures).[1] Avoid kinetic conditions unless N2-alkylation is desired.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (THP)

Purpose: To mask the acidic N-H proton before modifying the aldehyde, preventing side reactions and improving solubility in organic solvents.[1]

Materials:

  • 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (5.68 mmol) of the scaffold in 15 mL of anhydrous DCM.

  • Catalyst Addition: Add p-TsOH (108 mg, 0.57 mmol) at 0°C.

  • Reagent Addition: Dropwise add DHP (0.78 mL, 8.5 mmol) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The aldehyde spot should shift significantly.

  • Workup: Quench with saturated NaHCO3 (20 mL). Extract with DCM (3 x 20 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexane).

    • Note: The N1-THP isomer is typically the major product (lower Rf than N2). Confirm via NOESY NMR if necessary (NOE between THP proton and C7-OMe indicates N1).

Protocol B: Reductive Amination (Library Generation)

Purpose: To install a solubilizing amine tail at the C4 position.[1]

Materials:

  • N1-THP-7-Methoxyindazole-4-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Imine Formation: Dissolve the protected aldehyde (0.5 mmol) in DCE (5 mL). Add the amine (0.6 mmol) and AcOH (0.5 mmol).[1] Stir at RT for 1 hour.

    • Checkpoint: Ensure the solution remains clear. If turbidity occurs, add dry MeOH (1 mL).[1]

  • Reduction: Add STAB (159 mg, 0.75 mmol) in one portion. Stir at RT for 12 hours.[3][4]

  • Quench: Add saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes to quench unreacted borohydride.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Deprotection (One-Pot Option): To the crude organic residue, add 4M HCl in Dioxane (2 mL) and stir at RT for 2 hours to remove the THP group.

  • Isolation: Neutralize with NaOH (1M) to pH 8. Extract with EtOAc.[3]

  • Yield Expectation: 70-85% over two steps.

Analytical Data & QC Parameters

When sourcing or synthesizing this building block, ensure the following specifications to avoid downstream failure.

ParameterSpecificationMethodReason
Purity >97%HPLC (254 nm)Aldehydes can oxidize to carboxylic acids over time.
Identity Conforms1H-NMR (DMSO-d6)Verify 4-CHO singlet (~10.2 ppm) and 7-OMe singlet (~4.0 ppm).
Appearance Pale Yellow SolidVisualDarkening indicates oxidation or polymerization.
Water Content <0.5%Karl FischerCritical for moisture-sensitive organometallic reactions.

1H NMR Diagnostic Peaks (DMSO-d6):

  • Aldehyde (-CHO): δ 10.15 - 10.25 ppm (s, 1H)[1]

  • Indazole C3-H: δ 8.30 - 8.45 ppm (s, 1H)

  • Methoxy (-OCH3): δ 3.95 - 4.05 ppm (s, 3H)[1]

  • Indazole N-H: δ 13.50 - 13.80 ppm (br s, 1H) - Disappears upon D2O shake.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Alkylation N1/N2 mixture formation.[2]Switch base to Cs2CO3 in DMF at 60°C to thermodynamically favor N1.
Aldehyde Oxidation Air exposure.Store compound under Argon at -20°C. Re-purify via short silica plug if -COOH is detected.
Incomplete Reductive Amination Steric hindrance at C4.Use Ti(OiPr)4 as a Lewis acid additive (1.5 eq) during imine formation before adding reducing agent.[1]
Des-methylation Harsh acidic conditions.Avoid BBr3 or concentrated HBr unless converting to the phenol is intended. The 7-OMe is stable to TFA and HCl.

References

  • Sigma-Aldrich. (n.d.). 7-methoxy-1H-indazole-4-carbaldehyde Product Page. Retrieved from [1]

  • BenchChem. (2025).[1][3][4][5] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Retrieved from [1]

  • Alam, R. M., & Keating, J. J. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [1]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 7-methoxyindazole as nNOS inhibitors. Retrieved from

  • ChemScene. (n.d.).[1] 7-Methoxy-1H-indole-3-carbaldehyde (Related Scaffold Data). Retrieved from [1]

Sources

Technical Application Note: Optimized Wittig Olefination of 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the olefination of 7-Methoxy-1H-indazole-4-carbaldehyde .

The protocol addresses two critical chemical challenges inherent to this substrate:

  • The Acidic N1-Proton (pKa ~14): Competes with the phosphonium salt for base, requiring specific stoichiometric adjustments or protection strategies.

  • Electronic Deactivation: The 7-methoxy group (an electron-donating group para to the aldehyde) reduces the electrophilicity of the carbonyl carbon, potentially necessitating forcing conditions or highly reactive ylides.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 7-methoxy-1H-indazole-4-carbaldehyde scaffold presents a "dianionic" challenge in direct alkylation/olefination chemistry. Standard Wittig protocols often fail due to the rapid deprotonation of the indazole N-H by the ylide or the base, quenching the reactive species.

  • Electronic Effect (7-OMe): The methoxy group at C7 is para to the C4-aldehyde. Through mesomeric donation (+M), it increases electron density at the carbonyl carbon, raising the activation energy for the initial nucleophilic attack by the ylide (betaine formation).

  • Steric Environment: While the C4 position is relatively open, the peri-interaction with C3-H can influence the stereochemical outcome (

    
     ratio).
    
Decision Matrix: Pathway Selection
FeatureProtocol A: N-Protection (Recommended) Protocol B: Direct Dianion (High Efficiency)
Reliability High (Industry Standard)Moderate (Substrate Dependent)
Step Count 3 (Protect

Wittig

Deprotect)
1 (Direct Conversion)
Base Requirement 1.1 - 1.5 eq.> 2.2 eq. (Critical)
Impurity Profile Clean; easy separation of Ph

PO
Risk of N-alkylation side products
Use Case Scale-up (>5g); precious intermediatesHigh-throughput screening; small scale (<100mg)

Protocol A: The Robust Route (N-THP Protection)

Best for scale-up and ensuring maximum yield.

Stage 1: N-Protection (THP)

Before olefination, the acidic proton is masked with a Tetrahydropyranyl (THP) group. This prevents base quenching and improves solubility in THF.

Reagents:

  • Substrate: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 eq)
    
  • Solvent: DCM or THF (anhydrous)

Procedure:

  • Dissolve substrate in DCM (0.2 M).

  • Add DHP and pTSA. Stir at RT for 4–6 hours.

  • Quench with sat. NaHCO

    
    . Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Concentrate.[1][2][3][4][5][6] The N1-THP protected intermediate is usually stable enough to use crude or purify via short silica plug (EtOAc/Hex).

Stage 2: Wittig Olefination

Reagents:

  • Phosphonium Salt (e.g., Methyltriphenylphosphonium bromide) (1.2 eq)

  • Base: Potassium tert-butoxide (KO

    
    Bu) (1.3 eq)
    
  • Solvent: Anhydrous THF (0.15 M)

Step-by-Step Protocol:

  • Ylide Formation: In a flame-dried flask under Argon, suspend the phosphonium salt in THF. Cool to 0°C.[6]

  • Base Addition: Add KO

    
    Bu (1.0 M in THF) dropwise. The suspension will turn bright yellow/orange (characteristic of the ylide). Stir for 30–45 min at 0°C.
    
  • Substrate Addition: Dissolve the N-THP-7-methoxy-indazole-4-carbaldehyde in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Note: Due to the 7-OMe deactivation, if conversion is <50% after 2h, heat to reflux (65°C).

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x).[6] Dry (MgSO
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The triphenylphosphine oxide (TPPO) byproduct is polar and will elute later.

Stage 3: Deprotection
  • Dissolve the olefinated product in MeOH/DCM (4:1).

  • Add HCl (4M in dioxane) or pTSA (0.5 eq).

  • Stir at RT (1–2 h) or mild heat (40°C) until THP is removed.

  • Neutralize with NaHCO

    
     and extract.
    

Protocol B: Direct Dianion Route (Protection-Free)

Best for rapid analog synthesis where step-count is critical.

Concept: Use excess base to generate the N1-anion / C-ylide dianion species in situ.

Reagents:

  • Substrate: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq)

  • Phosphonium Salt: (2.5 eq) Excess required to ensure ylide formation

  • Base: LiHMDS or NaH (3.0 eq) Base must cover N-H deprotonation + Ylide formation

  • Solvent: THF / DMSO (10:1 mixture improves solubility of the dianion)

Step-by-Step Protocol:

  • Ylide Generation: Suspend phosphonium salt (2.5 eq) in THF at 0°C. Add Base (2.8 eq). Stir 45 min.

  • Substrate Preparation: In a separate vial, dissolve the indazole aldehyde (1.0 eq) in THF. Add 1.0 eq of Base (e.g., NaH) to pre-deprotonate the indazole (gas evolution H

    
    ). Stir 15 min.
    
    • Critical: Pre-deprotonating the indazole prevents it from quenching the ylide unevenly.

  • Addition: Cannulate the indazole anion solution into the ylide solution at 0°C.

  • Reaction: Warm to RT and monitor closely.

  • Quench: Pour into acidic water (dilute HCl) to reprotonate the N1 position immediately.

Reaction Mechanism & Pathway Visualization

WittigPathways Substrate 7-Methoxy-1H-indazole -4-carbaldehyde Protection Step 1: N-Protection (DHP, pTSA) Substrate->Protection Protocol A DirectRoute Direct Dianion Route (2.5 eq Base) Substrate->DirectRoute Protocol B ProtectedInt N-THP Intermediate Protection->ProtectedInt Olefination Wittig Reaction (THF, 0°C to Reflux) ProtectedInt->Olefination YlideGen Ylide Generation (PPh3-R + KOtBu) YlideGen->Olefination Betaine Betaine/Oxaphosphetane Intermediate Deprotection Step 3: Deprotection (HCl/MeOH) Betaine->Deprotection Olefination->Betaine Product 4-Alkenyl-7-methoxy -1H-indazole Deprotection->Product DirectRoute->Product Acidic Workup

Figure 1: Strategic workflow comparing the robust Protection Route (Protocol A) vs. the Direct Dianion Route (Protocol B).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) 7-OMe deactivation or Ylide quenching by moisture/N-H.Switch to Protocol A (Protection). Increase temp to reflux. Ensure reagents are dry.
Starting Material Recovery Indazole anion precipitated out of solution.Add DMSO (10% v/v) to the THF to solubilize the intermediate.
N-Alkylation Byproducts Direct reaction of N-anion with alkyl halide traces.Ensure Phosphonium salt is fully converted to Ylide before adding substrate. Use Protocol A.
Poor E/Z Selectivity Non-stabilized ylides give Z; Stabilized give E.Use Schlosser Modification (Li salt addition) for E-selectivity with non-stabilized ylides.

References

  • Indazole Synthesis & Reactivity: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link]

  • Wittig Reaction Mechanisms: Common Organic Chemistry. "Wittig Reaction Conditions."[2][5][7][8][9] Available at: [Link]

Sources

Precision Synthesis of Kinase Inhibitors: 7-Methoxy-1H-indazole-4-carbaldehyde as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core pharmacophore for approved drugs like Axitinib, Pazopanib, and Linphanib. This guide details the synthetic utility of 7-Methoxy-1H-indazole-4-carbaldehyde (CAS 1935325-78-2), a versatile intermediate that offers a unique substitution pattern. The C7-methoxy group functions as an intramolecular hydrogen bond acceptor to rigidify the scaffold and improve metabolic stability, while the C4-aldehyde provides a reactive handle for extending vectors into the solvent-exposed regions of the ATP-binding pocket. This protocol outlines a modular synthesis strategy for accessing Type I and Type II kinase inhibitors, specifically targeting VEGFR, FGFR, and PLK4 families.

Strategic Overview: The Pharmacophore Logic

The design of kinase inhibitors starting from this scaffold relies on three structural pillars:

  • The Hinge Binder (Indazole Core): The N1-H and N2 nitrogen atoms form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • The Gatekeeper/Hydrophobic Pocket (C3-Position): Functionalization here (typically via Suzuki-Miyaura coupling) allows the inhibitor to access the hydrophobic back-pocket, essential for potency and selectivity.

  • The Solvent Front (C4-Position): The aldehyde handle allows for the introduction of solubilizing groups (morpholines, piperazines) via reductive amination, improving ADME properties and interacting with surface residues.

Synthetic Pathway Visualization

SyntheticPathway SM 7-Methoxy-1H-indazole- 4-carbaldehyde Step1 Step 1: N1-Protection (THP/SEM) SM->Step1 DHP, pTSA DCM, RT Step2 Step 2: C4-Reductive Amination (Solvent Front Vector) Step1->Step2 R-NH2, NaBH(OAc)3 DCE Step3 Step 3: C3-Iodination (Regioselective) Step2->Step3 NIS, DMF 0°C to RT Step4 Step 4: Suzuki Coupling (Gatekeeper Interaction) Step3->Step4 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Final Target Kinase Inhibitor (VEGFR/PLK4/FGFR) Step4->Final Deprotection (TFA/HCl)

Figure 1: Modular synthetic workflow for converting the aldehyde precursor into a potent kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective N1-Protection

Objective: To mask the acidic N-H proton, preventing catalyst poisoning and ensuring regioselectivity during subsequent halogenation. Tetrahydropyranyl (THP) is preferred for its ease of removal.

Materials:

  • 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve 5.0 g of the starting aldehyde in 50 mL of anhydrous DCM under N₂ atmosphere.

  • Addition: Add DHP (2.0 eq) followed by pTSA (0.1 eq). The reaction is slightly exothermic.

  • Incubation: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The N1-protected isomer is typically the major product (lower polarity) compared to N2.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • QC Check: 1H NMR should show the THP methine proton as a dd around 5.7 ppm.

Protocol B: C4-Reductive Amination (The "Tail" Extension)

Objective: To install a solubilizing amine tail at the C4 position. This step is performed before C3-functionalization to prevent aldehyde interference with Palladium catalysts.

Materials:

  • N1-THP-7-methoxyindazole-4-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., N-methylpiperazine, Morpholine) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a round-bottom flask, mix the aldehyde (1.0 eq) and amine (1.2 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM. The product is often basic; ensure the aqueous layer is pH > 8 during extraction.

  • Data Validation:

Amine InputProduct TypeTypical YieldNotes
MorpholineSolubilizer85-92%Excellent crystallinity
N-MethylpiperazineSolubilizer/Binder78-85%Zwitterionic character
4-AminopiperidineH-Bond Donor65-72%Requires Boc-protection of primary amine
Protocol C: C3-Iodination & Suzuki Coupling (The "Gatekeeper" Interaction)

Objective: To install the aryl group that occupies the hydrophobic pocket.

Step 1: Iodination

  • Dissolve the C4-amine substituted indazole in DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) at 0°C.

  • Stir at RT for 2 hours. The electron-rich nature of the 7-methoxyindazole facilitates rapid electrophilic aromatic substitution at C3.

  • Note: If the reaction is sluggish, heat to 50°C.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Mix C3-iodo-indazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq) in Dioxane:Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Degas with N₂ for 10 mins.

  • Reaction: Heat at 90°C for 4–12 hours.

  • Deprotection: After workup, treat the crude intermediate with 4M HCl in Dioxane (RT, 2h) to remove the THP group and generate the active inhibitor.

Mechanism of Action & SAR Logic

The resulting molecules typically function as Type I ATP-competitive inhibitors .

  • 7-Methoxy: Forms an intramolecular H-bond with the N1-H (after deprotection), locking the indazole in a planar conformation favorable for hinge binding.

  • C3-Aryl: Twists out of plane to access the "back pocket" (gatekeeper region), providing selectivity against kinases with bulky gatekeepers.

  • C4-Tail: Extends towards the ribose binding pocket, where the basic amine can form salt bridges with Asp/Glu residues often found at the solvent boundary.

Pathway Interaction Diagram

SAR_Logic Hinge Kinase Hinge Region (Glu/Leu backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front (Asp/Glu) Indazole Indazole Core (N1/N2 Donor/Acceptor) Indazole->Hinge H-Bonds C3_Group C3-Aryl Group (Hydrophobic) C3_Group->Gatekeeper Van der Waals C4_Group C4-Amine Tail (Solubilizing/Basic) C4_Group->Solvent Salt Bridge Methoxy 7-Methoxy (Conformational Lock) Methoxy->Indazole Intramolecular H-Bond

Figure 2: Structure-Activity Relationship (SAR) map showing the interaction of the synthesized inhibitor domains with specific kinase pocket regions.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
  • N-Protection Regiochemistry:

    • Issue: Mixture of N1-THP and N2-THP.

    • Diagnosis: N1-THP usually elutes first on silica. In NMR, N1-H tautomers (after deprotection) show a distinct shift (~13.0 ppm) compared to N2-H.

    • Solution: Use non-polar solvents (DCM) to favor N1 kinetic product.

  • Reductive Amination pH:

    • Issue: Low yield with basic amines.

    • Solution: Ensure Acetic Acid is present to activate the imine. If the amine is an HCl salt, add TEA to neutralize first.

  • Suzuki Coupling Dehalogenation:

    • Issue: Protodeiodination (loss of Iodine without coupling).

    • Solution: Degas solvents thoroughly. Increase catalyst loading or switch to Pd(PPh₃)₄ if steric hindrance is high.

References

  • Sigma-Aldrich. 7-methoxy-1H-indazole-4-carbaldehyde Product Sheet.Link

  • Zhao, Y. et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry, 2020. Link

  • Baddam, S. et al. "Synthesis of 1H-indazole derivatives as novel ASK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.
  • Shokat, K. et al. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." UCSF Lab Publications, 2010. Link

  • Google Patents. "Method of synthesizing 1H-indazole compounds (US8022227B2)." Link

  • National Institutes of Health (NIH). PubChem Compound Summary for 7-Methoxy-1H-indazole-4-carbaldehyde.Link

Sources

Protection and deprotection strategies for 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

7-Methoxy-1H-indazole-4-carbaldehyde is a high-value scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR antagonists). Its structural duality—possessing an acidic indazole N-H and a reactive electrophilic aldehyde—presents a "protection paradox" during multi-step synthesis.

The Core Challenge:

  • Regioselectivity (N1 vs. N2): The indazole nitrogen is an ambident nucleophile. While N1-alkylation is thermodynamically favored, the 7-methoxy group exerts significant steric hindrance on the N1 position, often shifting kinetic selectivity toward N2 or retarding N1-protection rates.

  • Aldehyde Instability: The C4-aldehyde is prone to oxidation (to carboxylic acid) or nucleophilic attack (during organometallic coupling).

  • Orthogonality: Protection strategies must allow for the selective manipulation of the aldehyde without compromising the nitrogen protecting group (PG), and vice versa.

This guide details validated protocols for SEM (2-(Trimethylsilyl)ethoxymethyl) and THP (Tetrahydropyranyl) protection, selected for their stability against strong bases (e.g., LiHMDS, NaH) and transition metal catalysts (Suzuki/Buchwald conditions).

Strategic Analysis: The Decision Matrix

Before initiating synthesis, select the protection strategy based on downstream chemical compatibility.

ProtectionStrategy Start Start: 7-Methoxy-1H-indazole-4-carbaldehyde Decision Downstream Chemistry? Start->Decision BaseSens Strong Bases/Nucleophiles (e.g., Grignard, Lithiation) Decision->BaseSens Requires AcidSens Acidic Conditions (e.g., Lewis Acids) Decision->AcidSens Requires SEM Strategy A: SEM Protection (Robust, Fluoride Cleavage) BaseSens->SEM Best Stability Acetal Strategy C: Aldehyde Acetalization (Required for Organometallics) BaseSens->Acetal Mandatory AcidSens->SEM Compatible THP Strategy B: THP Protection (Cost-effective, Acid Cleavage) AcidSens->THP Avoids Fluoride

Figure 1: Decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.

Detailed Protocols

Method A: Regioselective N-SEM Protection

Best for: Long synthetic sequences requiring high stability against bases and nucleophiles.

Mechanism & Insight: The use of Sodium Hydride (NaH) generates the indazolyl anion. Due to the 7-methoxy steric clash , the N1 position is sterically crowded. To favor the thermodynamic N1-product over the kinetic N2-product, the reaction must be performed at 0°C with a gradual warm-up, allowing equilibration.

Materials:

  • Substrate: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 eq)

  • Base: NaH (60% dispersion in mineral oil) (1.3 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under Ar/N2, suspend NaH (1.3 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add the indazole substrate (dissolved in minimal DMF) dropwise over 15 minutes.

    • Observation: Evolution of H2 gas. The solution will turn yellow/orange (anion formation).

    • Critical Step: Stir at 0°C for 30 minutes, then warm to RT for 30 minutes. This ensures complete deprotonation and thermodynamic equilibration of the anion.

  • Protection: Cool back to 0°C. Add SEM-Cl (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The N1-isomer is typically less polar than the N2-isomer.

  • Workup: Quench carefully with sat. aq. NH4Cl.[1] Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography is mandatory to separate regioisomers.

    • Expected Yield: 75–85% (Combined). N1:N2 ratio typically varies from 3:1 to 6:1 depending on scale and temperature control.

Method B: N-THP Protection (Acid-Catalyzed)

Best for: Scale-up, cost-sensitivity, and sequences devoid of strong acids.

Materials:

  • Substrate: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 eq)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 eq) or PPTS (mild alternative).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

  • Setup: Dissolve substrate and DHP in DCM (0.2 M) at Room Temperature (RT).

  • Catalysis: Add pTSA (0.1 eq).

  • Reaction: Stir at RT for 4–12 hours.

    • Note: If precipitation occurs, switch solvent to THF or reflux in Toluene.

  • Workup: Dilute with DCM, wash with sat. aq. NaHCO3 (to neutralize acid), then brine.

  • Purification: Recrystallization from Ethanol/Heptane is often possible; otherwise, silica column chromatography.

Method C: Aldehyde Protection (Cyclic Acetal)

Required if: Using Grignard reagents, Lithium reagents, or hydrides (e.g., LiAlH4) on the protected indazole.

Protocol:

  • Setup: Combine N-protected indazole (1.0 eq), Ethylene Glycol (5.0 eq), and pTSA (0.1 eq) in Toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically.

    • Endpoint: 3–6 hours. Monitor disappearance of the aldehyde peak (~10.0 ppm) via 1H-NMR or TLC.

  • Workup: Cool, wash with NaHCO3, dry, and concentrate. The acetal is generally stable enough to be used crude in the next step.

Deprotection Strategies

The choice of deprotection depends on the "Orthogonality" required.

Protecting GroupReagent of ChoiceConditionsCompatibility Notes
SEM TBAF (Tetra-n-butylammonium fluoride)THF, Reflux, 4–12 hHigh Risk: Can cause side reactions with the aldehyde if not careful. Ethylenediamine can be added to scavenge formaldehyde byproducts.
SEM (Alternative)HCl / EtOH 6N HCl, Reflux, 2 hRemoves SEM and Acetal simultaneously (Global Deprotection).
THP HCl / MeOH 2N HCl, RT, 1–3 hVery mild. Cleaves Acetals simultaneously.
Acetal aq.[3][4] Acid TFA/H2O or HCl/THFRapid cleavage. Leaves N-SEM intact if conditions are mild (RT).

Protocol for Selective SEM Removal (TBAF Method):

  • Dissolve N-SEM protected substrate in THF.[5]

  • Add TBAF (1M in THF, 3.0 eq) and Ethylenediamine (3.0 eq).

    • Why Ethylenediamine? It scavenges the formaldehyde released during SEM cleavage, preventing the formation of hemiaminal byproducts.

  • Heat to reflux (65°C) for 6 hours.

  • Cool, dilute with EtOAc, wash with water (x3) to remove TBAF salts.

Visual Workflow: Synthesis & Deprotection

Workflow SM 7-Methoxy-1H-indazole-4-carbaldehyde Step1 Step 1: N-Protection (NaH, SEM-Cl, DMF) SM->Step1 Intermediate1 N-SEM Indazole Step1->Intermediate1 Step2 Step 2: Aldehyde Protection (Ethylene Glycol, pTSA) Intermediate1->Step2 Intermediate2 Fully Protected Scaffold (Ready for Coupling) Step2->Intermediate2 Step3 Step 3: Functionalization (e.g., Suzuki Coupling) Intermediate2->Step3 Step4 Step 4: Global Deprotection (6N HCl, EtOH, Reflux) Step3->Step4 Final Final Functionalized Indazole Step4->Final

Figure 2: Complete synthetic workflow from protection to global deprotection.

References

  • Regioselectivity in Indazoles: Slade, D. J., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions."[6] Journal of Organic Chemistry, 2009, 74(16), 6331–6334. Link

  • SEM Protection Protocol: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (General reference for SEM/THP mechanics).
  • Indazole Synthesis & Reactivity: BenchChem. "Troubleshooting regioselectivity in indazole synthesis." Link

  • SEM Deprotection (TBAF/Ethylenediamine): Kocienski, P. J. Protecting Groups, 3rd Ed., Thieme, 2005.
  • 7-Methoxy Steric Effects: Comparison derived from: Acta Crystallographica Section C, 2002, 58(11), o688-o690 (Crystal structure of 7-methoxy-1H-indazole). Link

Sources

Application Note: One-Pot Synthesis Methods Involving 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals focusing on kinase inhibitor development. It details high-value, one-pot protocols utilizing 7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) as a linchpin scaffold.

Executive Summary & Scientific Rationale

The 7-Methoxy-1H-indazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This makes it an exceptional pharmacophore for Type I and Type II kinase inhibitors, particularly for targets like LRRK2 (Parkinson’s), Akt , and PLK4 .[1]

The 4-carbaldehyde derivative (7-Methoxy-1H-indazole-4-carbaldehyde) serves as a critical "divergency point." Its C4-formyl group allows for the rapid elaboration of the scaffold into the solvent-exposed regions of the kinase pocket.

This guide focuses on two high-efficiency one-pot protocols that transform this aldehyde into complex bioactive libraries without the isolation of unstable intermediates:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: For constructing fused imidazo-heterocycles (scaffold hopping).

  • Reductive Amination: For optimizing solubility and solvent-channel interactions.

Chemistry Strategy: The Power of the C4-Handle

The 4-position of the indazole ring typically projects towards the solvent front in many kinase-inhibitor co-crystals. Functionalizing this position via a one-pot reaction allows researchers to modulate:

  • Solubility: By introducing polar amines.

  • Selectivity: By creating steric clashes with non-target kinases.

  • Novelty: By fusing rings to create tricyclic cores (e.g., imidazo[4,5-e]indazoles).[1]

Strategic Workflow Diagram

Indazole_Workflow Aldehyde 7-Methoxy-1H-indazole- 4-carbaldehyde GBB Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Aldehyde->GBB + Amidine + Isonitrile (Sc(OTf)3) RedAm Protocol 2: Reductive Amination Aldehyde->RedAm + Amine (NaBH(OAc)3) Fused Fused Imidazo-Indazoles (Rigid, Tricyclic Core) GBB->Fused AmineLib Secondary/Tertiary Amines (Solubility & Selectivity) RedAm->AmineLib

Figure 1: Strategic divergence from the 4-carbaldehyde scaffold. Protocol 1 builds core rigidity; Protocol 2 tunes physicochemical properties.

Protocol 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of fused imidazo[1,2-a]pyridine-indazole hybrid scaffolds. Mechanism: A [4+1] cycloaddition involving the aldehyde, a 2-aminopyridine (or amidine), and an isocyanide.[1][2] Why this method? It creates a tricyclic core in a single step, dramatically altering the topological polar surface area (tPSA) and creating novel IP space.[1]

Materials
  • Aldehyde: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Amine Component: 2-Aminopyridine or 2-Aminopyrazine derivatives (1.0 equiv)

  • Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)[1]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]

Step-by-Step Protocol
  • Activation: In a 5 mL microwave vial, dissolve 7-Methoxy-1H-indazole-4-carbaldehyde (0.5 mmol, 88 mg) and the 2-aminopyridine (0.5 mmol) in MeOH (2.0 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (12 mg, 0.025 mmol). Stir at room temperature for 10 minutes to promote imine formation (color change often observed).

  • Cyclization: Add the isonitrile (0.55 mmol) in one portion.

  • Reaction:

    • Method A (Thermal): Seal and heat to 60°C for 12 hours.

    • Method B (Microwave - Recommended): Heat at 100°C for 20 minutes.

  • Work-up:

    • Concentrate the solvent in vacuo.[3]

    • The residue is often pure enough for initial screening. For high purity, purify via flash chromatography (DCM/MeOH gradient).[1]

Key Insight: The 7-methoxy group on the indazole is electron-donating, which may slightly deactivate the aldehyde electrophile. Using TFE as a solvent can accelerate the reaction via hydrogen-bond activation of the imine.

Protocol 2: One-Pot Reductive Amination Library Generation

Objective: Rapid derivatization of the C4 position to explore solvent-channel interactions. Mechanism: Formation of a Schiff base followed by in situ reduction. Why this method? It is the gold standard for "hit-to-lead" optimization, allowing the attachment of solubilizing groups (e.g., morpholines, piperazines).[1]

Materials
  • Aldehyde: 7-Methoxy-1H-indazole-4-carbaldehyde

  • Amine: Diverse set of 1° or 2° amines (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acid Catalyst: Acetic acid (AcOH) (1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol
  • Imine Formation: To a vial containing the amine (0.22 mmol), add a solution of 7-Methoxy-1H-indazole-4-carbaldehyde (0.20 mmol, 35 mg) in DCE (1.5 mL).

  • Acidification: Add glacial AcOH (10 µL). This buffers the reaction and catalyzes imine formation.

  • Equilibration: Stir at room temperature for 30–60 minutes. Do not add the reductant yet. This "pre-stir" allows the imine to form fully, preventing direct reduction of the aldehyde to the alcohol.

  • Reduction: Add NaBH(OAc)₃ (0.30 mmol, 64 mg) as a solid.

  • Completion: Stir for 4–16 hours at room temperature. Monitor by LCMS (Look for M+1 of the amine product).

  • Quench: Add saturated aqueous NaHCO₃ (1 mL). Stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (2 x 2 mL). Pass the organic layer through a phase separator frit.

Optimization Table: Solvent & Reductant Effects
ConditionSolventReductantYieldNotes
Standard DCENaBH(OAc)₃85-95% Best general method. Tolerates most functional groups.[4]
Green EtOHNaBH₄60-75%Requires 2-step (Imine formation -> Reduction). NaBH₄ is too strong for 1-pot with aldehyde present.
Steric TolueneNaBH(OAc)₃50-60%Use for bulky amines; reflux may be needed for imine formation.

Synthesis of the Starting Material (Reference)

If the 4-carbaldehyde is not commercially available, it can be synthesized from 4-bromo-7-methoxy-1H-indazole :

  • Protection: Protect N1 (e.g., THP or SEM group).[1]

  • Lithiation: Treat with n-BuLi at -78°C in THF.

  • Formylation: Quench with dry DMF.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the title aldehyde.

Safety & Handling

  • Indazoles: Generally stable, but handle as potential irritants.[1]

  • Isonitriles (Protocol 1): Foul odor and potential toxicity. Use only in a well-ventilated fume hood. Treat glassware with bleach to neutralize odor.

  • Borohydrides (Protocol 2): Reacts with water/acid to release hydrogen gas. Do not seal reaction vessels too tightly if gas evolution is vigorous.

References

  • Indazole Synthesis & Kinase Inhibition

    • Title: "Indazole derivatives as kinase inhibitors: Synthesis and biological activity."[5][6]

    • Source:RSC Advances, 2018.[1]

    • URL:[Link] (Describes nitrosation routes to indazole-3-carbaldehydes, providing context for carbaldehyde reactivity).

  • Groebke-Blackburn-Bienaymé Reaction

    • Title: "The Groebke-Blackburn-Bienaymé Reaction: A Review."[2][7]

    • Source:Beilstein Journal of Organic Chemistry, 2024.[1]

    • URL:[Link][1]

  • Reductive Amination Protocols

    • Title: "Hitchhiker's Guide to Reductive Amin
    • Source:Organic Chemistry Portal.
    • URL:[Link][1]

  • LRRK2 Inhibitor Design

    • Title: "Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors."[8]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2019.[1]

    • URL:[Link]

Sources

Application Note: Heterocycle Formation Using 7-Methoxy-1H-indazole-4-carbaldehyde Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) scaffold represents a high-value "pivot point" in modern drug discovery, particularly for kinase inhibitors (e.g., IRAK4, LRRK2) and GPCR ligands. This intermediate offers a unique combination of structural features:

  • The Indazole Core: A privileged scaffold that mimics the purine ring of ATP, making it an ideal hinge-binder in kinase pockets.

  • The 7-Methoxy Group: An electron-donating substituent that modulates the pKa of the N1-proton and provides a specific hydrogen-bond acceptor vector, often crucial for selectivity in the ribose-binding pocket.

  • The C4-Aldehyde Handle: A versatile electrophile positioned to extend vectors into the "solvent-front" or "gatekeeper" regions of a protein target.

This guide details three high-fidelity protocols to convert this aldehyde into complex heterocycles: Imidazo[1,2-a]pyridines (via Groebke-Blackburn-Bienaymé) , Oxazoles (via Van Leusen) , and Functionalized Amines (via Reductive Amination) .

Chemical Reactivity Profile

Before initiating synthesis, researchers must account for the specific electronic environment imposed by the 7-methoxy group.

  • Electronic Effect: The methoxy group at C7 is electron-donating (+M effect). While it increases the electron density of the indazole ring, its position meta to the C4-aldehyde means the carbonyl carbon remains sufficiently electrophilic for condensation reactions. However, reaction times may be slightly longer compared to nitro-substituted indazoles.

  • Steric Considerations (N1-H): The 7-methoxy group is ortho to the N1 nitrogen. This creates significant steric bulk around N1.

    • Recommendation: If N1 protection or alkylation is required, perform it before complex heterocycle formation at C4 to avoid solubility issues or steric clashes later. Small protecting groups (e.g., SEM, THP) are preferred over bulky trityl groups.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways available from this single precursor.

IndazolePathways Start 7-Methoxy-1H-indazole- 4-carbaldehyde GBB Groebke-Blackburn-Bienaymé (GBB) Reaction Start->GBB + 2-Aminopyridine + Isonitrile VanLeusen Van Leusen Oxazole Synthesis Start->VanLeusen + TosMIC + K2CO3 RedAm Reductive Amination/ Cyclization Start->RedAm + Amine + NaBH(OAc)3 Prod1 Fused Imidazo[1,2-a]pyridines (Kinase Hinge Binders) GBB->Prod1 Prod2 5-Substituted Oxazoles (Bioisosteres) VanLeusen->Prod2 Prod3 Solubilizing Tails (Morpholines/Piperazines) RedAm->Prod3

Caption: Divergent synthesis pathways from the C4-aldehyde precursor.

Protocol A: Fused Imidazo[1,2-a]pyridines (GBB Reaction)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a multicomponent coupling that constructs a fused imidazole ring in a single step. This is the "gold standard" for generating kinase-focused libraries.

Mechanism: The aldehyde condenses with an amidine (e.g., 2-aminopyridine) to form an imine, which is then trapped by an isocyanide and undergoes a [4+1] cycloaddition.

Materials
  • Precursor: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Amine Component: 2-Aminopyridine (or substituted derivative) (1.1 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (NH₄Cl) (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

Step-by-Step Procedure
  • Imine Formation: In a 10 mL microwave vial, dissolve the aldehyde (176 mg, 1.0 mmol) and 2-aminopyridine (104 mg, 1.1 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes.

    • Expert Insight: The 7-methoxy group may slow imine formation. If the solution remains cloudy, add 3Å molecular sieves to drive equilibrium.

  • Component Addition: Add the isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)₃, 25 mg).

  • Reaction: Seal the vial and stir at 50°C for 12 hours (thermal) OR irradiate in a microwave reactor at 100°C for 20 minutes .

  • Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient 0-10%).

Expected Yield: 65–85% Key Application: Synthesis of dual-specificity kinase inhibitors where the imidazopyridine acts as the ATP-mimetic core.

Protocol B: Van Leusen Oxazole Synthesis

This protocol converts the C4-aldehyde directly into a 5-substituted oxazole. Oxazoles are excellent bioisosteres for amides and esters, improving metabolic stability.

Materials
  • Precursor: 7-Methoxy-1H-indazole-4-carbaldehyde (1.0 equiv)

  • Reagent: Tosylmethyl isocyanide (TosMIC) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the aldehyde (1.0 mmol) and TosMIC (234 mg, 1.2 mmol) in dry MeOH (10 mL).

  • Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC (the aldehyde spot should disappear; a lower Rf spot for the oxazole often appears).

    • Troubleshooting: If the reaction stalls, the intermediate oxazoline may not be eliminating the sulfinic acid. Add a stronger base (e.g., t-BuOK, 0.5 equiv) to force elimination.

  • Quench: Cool to room temperature and pour into ice water (50 mL).

  • Isolation: Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: The product often precipitates. If not, use silica chromatography (Hexane/EtOAc 2:1).

Expected Yield: 70–80%

Protocol C: Reductive Amination for Solubilizing Tails

Attaching a morpholine or piperazine ring at the C4 position is a standard strategy to improve the ADME profile (solubility and microsomal stability) of indazole drugs.

Materials
  • Precursor: 7-Methoxy-1H-indazole-4-carbaldehyde

  • Amine: Morpholine or N-Methylpiperazine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Acid: Acetic Acid (AcOH) (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure
  • Complexation: Dissolve aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (5 mL). Add AcOH (catalytic) to adjust pH to ~5–6. Stir for 30 minutes to form the iminium ion.

    • Critical Check: The solution should turn slightly yellow. The 7-methoxy group donates electron density, stabilizing the aldehyde, so acid catalysis is mandatory here to activate the carbonyl.

  • Reduction: Add NaBH(OAc)₃ (318 mg, 1.5 mmol) in portions over 10 minutes.

    • Safety: Gas evolution (H₂) may occur; keep the vessel vented.

  • Completion: Stir at room temperature for 4–16 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: Amine products can often be purified by acid-base extraction or SCX (Strong Cation Exchange) cartridges, avoiding tedious columns.

Comparison of Methodologies

FeatureGBB ReactionVan Leusen OxazoleReductive Amination
Complexity Generated High (Fused tricyclic system)Medium (Heteroaryl ring)Low (Saturated ring)
Reaction Time 20 min (MW) - 12 h3 - 6 h4 - 16 h
Atom Economy HighMedium (Loss of TsOH)High
Primary Use Case Core Scaffold ConstructionBioisostere/LinkerSolubility/ADME Tuning

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein J. Org. Chem. 2024.[2] Link

  • Van Leusen Oxazole Synthesis

    • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[3] Molecules. 2020. Link

    • Van Leusen Oxazole Synthesis Protocol.[3][4] BenchChem Application Note. Link

  • Indazole in Drug Discovery (IRAK4/Kinase Inhibitors)

    • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. J. Med. Chem. 2023.[5][6] Link

    • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 2024. Link

  • Specific Reactivity of 7-Methoxyindazole

    • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[7] Acta Crystallogr C. 2002. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Methoxy-1H-indazole-4-carbaldehyde

[1]

Introduction

7-Methoxy-1H-indazole-4-carbaldehyde is a critical intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., substituted indazoles for anticancer applications).[1] Its structural duality—an amphoteric indazole core paired with a reactive aldehyde—presents a unique purification paradox:

  • The Indazole Challenge: The N-H proton creates tautomeric equilibrium (N1-H vs. N2-H), leading to regioisomeric impurities during functionalization and severe peak tailing during chromatography.[1]

  • The Aldehyde Challenge: The C4-aldehyde is prone to aerobic oxidation, generating the carboxylic acid impurity (7-methoxy-1H-indazole-4-carboxylic acid), which complicates solubility and yield.[1]

This guide provides modular, self-validating workflows to address these specific failure modes.

Module 1: Chemical Purification (The Bisulfite "Reset")

User Question: Chromatography is failing to separate the product from non-aldehyde byproducts (e.g., starting indoles or over-alkylated side products). How can I chemically isolate the aldehyde without a column?

Technical Insight: The most robust method for purifying aromatic aldehydes from non-carbonyl impurities is the Bisulfite Adduct Method . This relies on the reversible formation of a water-soluble hydroxysulfonate salt. Non-aldehyde impurities remain in the organic layer, while the target moves to the aqueous phase.

Protocol: Bisulfite Extraction Workflow

Step 1: Adduct Formation [1][2]

  • Dissolve crude mixture in EtOAc (5–10 volumes).

  • Add saturated aqueous NaHSO₃ (Sodium Bisulfite, 3–5 equivalents).

  • Vigorously stir/shake for 30–60 minutes. Note: The adduct may precipitate as a solid at the interface.[3] If this happens, filter the solid; if it remains soluble, proceed to separation.[4]

Step 2: The Wash (Removal of Impurities)

  • Separate layers.[1][3][4][5]

    • Organic Layer: Contains non-aldehyde impurities (discard after checking TLC).[1]

    • Aqueous Layer (or Solid): Contains the Target-Bisulfite adduct.[1][4]

  • Wash the aqueous layer (or suspended solid) with fresh EtOAc to remove entrained organic impurities.[1]

Step 3: Regeneration

  • Place the aqueous phase (or solid) in a flask with fresh EtOAc.[1]

  • Adjust pH to 10–12 using Na₂CO₃ or NaOH (1M) .[1] Caution: High pH generates heat and reverses the equilibrium.

  • Stir for 15 minutes. The regenerated aldehyde will extract back into the EtOAc.

  • Separate, dry (MgSO₄), and concentrate.[1]

Visual Workflow (Bisulfite Purification)

BisulfitePurificationStartCrude Mixture(Aldehyde + Impurities)Step1Add Sat. NaHSO3(Vigorous Stirring)Start->Step1DecisionAdduct State?Step1->DecisionSolidPathSolid Precipitate(Filter & Wash)Decision->SolidPathPrecipitatesLiquidPathAqueous Solution(Wash with EtOAc)Decision->LiquidPathSolubleRegenRegenerationAdd Na2CO3 (pH 10-12)Extract with EtOAcSolidPath->RegenWasteOrganic Layer(Discard Impurities)LiquidPath->WasteRemove Organic PhaseLiquidPath->RegenFinalPure 7-Methoxy-1H-indazole-4-carbaldehydeRegen->Final

Caption: Figure 1. Self-validating bisulfite purification logic. Non-aldehyde impurities are strictly partitioned into the organic waste stream before product regeneration.

Module 2: Chromatographic Troubleshooting

User Question: My HPLC peaks are tailing significantly (Asymmetry > 2.0), and I see a "ghost" peak eluting just before the main peak. What is happening?

Technical Insight: Indazoles are basic (pKa ~1–2 for protonation, but the NH is acidic pKa ~14). Tailing is caused by the interaction of the basic nitrogen with acidic silanols on the silica column.[6][7] The "ghost peak" is likely the N2-tautomer or the Carboxylic Acid oxidation product.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Severe Tailing Silanol interaction with Indazole Nitrogen.[1]Add Modifier: Use 0.1% Triethylamine (TEA) or Ammonium Hydroxide in the mobile phase to block silanols. Column Switch: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).[1]
Split Peak / Shoulder N1 vs. N2 Tautomer separation.pH Adjustment: Run mobile phase at pH 7–8. At neutral/basic pH, the proton transfer is faster, often coalescing the tautomers into a single sharp peak.
Fronting Peak Solubility issue or Column Overload.Diluent Check: Ensure sample is dissolved in mobile phase, not pure DMSO/DMF. Injection solvent strength > Mobile phase strength causes precipitation at the column head.
Pre-eluting Peak Oxidation to Carboxylic Acid.[1]Verification: Check mass spec for M+16 peak. Fix: If present, perform a basic wash (NaHCO₃) before chromatography to remove the acid.
Recommended HPLC Method Parameters
  • Stationary Phase: C18 End-capped (e.g., XBridge or Gemini NX).[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0).[1]

  • Mobile Phase B: Acetonitrile.[1][4][8]

  • Rationale: High pH suppresses the ionization of the indazole (keeping it neutral and less sticky) and fully ionizes any carboxylic acid impurity (pushing it to the solvent front).

Module 3: Isomer Management (N1 vs. N2)

User Question: I am alkylating this intermediate, but I am getting a mixture of regioisomers. How do I distinguish and separate them?

Technical Insight: When alkylating 7-methoxy-1H-indazole-4-carbaldehyde, the N1-isomer is generally the thermodynamic product, while the N2-isomer is the kinetic product.[1]

Differentiation Strategy:

  • NMR: The H-3 proton (on the pyrazole ring) typically shifts upfield in the N2-isomer compared to the N1-isomer.

  • Crystallization: N1-substituted indazoles often have significantly higher melting points and lower solubility in non-polar solvents than N2-isomers.[1]

Separation Protocol (If Chromatography Fails): Recrystallization from Ethanol/Water or Toluene/Heptane is often effective.[1] The N1-isomer will typically crystallize out, leaving the N2-isomer enriched in the mother liquor.

Module 4: Stability & Storage

User Question: My compound turned from a pale yellow solid to a dark brown gum after two weeks. Is it still usable?

Technical Insight: The darkening is likely due to the Cannizzaro reaction (disproportionation) or aerobic oxidation of the aldehyde to the carboxylic acid (7-methoxy-1H-indazole-4-carboxylic acid).[1] The "gum" texture suggests the formation of impurities that depress the melting point.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: -20°C is recommended for long-term storage.[1]

  • Rescue: If the compound has darkened, dissolve in EtOAc and wash with saturated NaHCO₃ (removes acid) followed by the Bisulfite method (Module 1) to recover pure aldehyde.[2]

References

  • BenchChem. (2025).[1][3][9] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[1][3] Retrieved from

  • University of Rochester. (2017). Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[2][4] Organic Process Research & Development.[1][4] Retrieved from

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[1][10][11] Beilstein J. Org. Chem. Retrieved from [1]

  • Phenomenex. (2025).[1][12] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [1]

Solving solubility issues with 7-Methoxy-1H-indazole-4-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges in Research and Development

Welcome to the technical support center for 7-Methoxy-1H-indazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in aqueous media. As Senior Application Scientists, we have compiled this guide based on established principles of formulation science and extensive experience with similar heterocyclic compounds.

Understanding the Challenge: Why is 7-Methoxy-1H-indazole-4-carbaldehyde Poorly Soluble?

7-Methoxy-1H-indazole-4-carbaldehyde (MW: 176.17 g/mol , Solid) possesses a chemical structure that contributes to its limited aqueous solubility. The core of the molecule is an indazole ring system, which is aromatic and relatively non-polar. The presence of the methoxy (-OCH₃) and carbaldehyde (-CHO) groups adds some polarity, but the overall hydrophobic character of the bicyclic ring structure dominates, leading to poor interaction with water molecules. Similar to many novel chemical entities, this low aqueous solubility can present a significant hurdle in various experimental settings, particularly in biological assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving 7-Methoxy-1H-indazole-4-carbaldehyde?

A2: The most effective initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is highly recommended for this purpose. This stock solution can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% for DMSO) to avoid solvent-induced artifacts and potential cytotoxicity.[1]

Q2: Can I dissolve the compound directly in my aqueous buffer?

A2: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low intrinsic solubility. This can lead to the formation of a suspension rather than a true solution, resulting in inaccurate and irreproducible experimental results. Starting with a concentrated stock in an appropriate organic solvent ensures complete dissolution before dilution.

Q3: How does pH affect the solubility of this compound?

A3: The indazole ring contains nitrogen atoms that can be protonated or deprotonated, meaning its ionization state, and therefore solubility, is pH-dependent.[1] As an amphoteric molecule, adjusting the pH of the aqueous medium away from its isoelectric point can increase the proportion of the more soluble ionized form.[1] For weakly basic compounds, decreasing the pH (more acidic) increases solubility, while for weakly acidic compounds, increasing the pH (more alkaline) enhances solubility.[1] A preliminary pH-solubility profile experiment is advised to determine the optimal pH for your specific application.

Q4: Are there alternatives to using organic co-solvents like DMSO?

A4: Yes, cyclodextrins are a viable alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble molecules, like 7-Methoxy-1H-indazole-4-carbaldehyde, forming an inclusion complex that is more soluble in water.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low cellular toxicity.[1]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols and the scientific rationale behind them to help you systematically troubleshoot and resolve solubility problems.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

This is a common observation when a concentrated organic stock solution is diluted into an aqueous medium where the compound's solubility is low.

Root Cause Analysis: The rapid change in solvent polarity upon dilution causes the compound to "crash out" of the solution. The aqueous buffer cannot accommodate the high concentration of the hydrophobic compound being introduced.

Solution Workflow:

Caption: Troubleshooting workflow for precipitation upon dilution.

Experimental Protocols
  • Rationale: DMSO is a powerful, water-miscible organic solvent that can dissolve many poorly soluble compounds. Creating a concentrated stock allows for minimal addition of organic solvent to the final aqueous solution.

  • Materials:

    • 7-Methoxy-1H-indazole-4-carbaldehyde powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[1]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Rationale: To identify a pH range where the compound is ionized and thus more soluble. This involves preparing saturated solutions over a range of pH values and quantifying the dissolved compound.

  • Materials:

    • 7-Methoxy-1H-indazole-4-carbaldehyde powder

    • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[2]

    • Additional buffers to cover a wider range if necessary

    • Microcentrifuge tubes

    • Shaker/incubator

  • Procedure:

    • Add an excess amount of the compound to a series of tubes, each containing a buffer of a different pH.

    • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.[1]

    • Carefully collect the supernatant.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.

    • Plot solubility versus pH to identify the optimal pH range.

  • Rationale: HP-β-CD forms a water-soluble inclusion complex with the hydrophobic compound, effectively increasing its apparent solubility in aqueous media.[3]

  • Materials:

    • 20% (w/v) stock solution of HP-β-CD in sterile water

    • 10 mM compound stock in DMSO

    • Desired aqueous buffer

  • Procedure:

    • Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).[1]

    • To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration. Ensure the final DMSO concentration is constant and minimal (<0.5%).[1]

    • Include a vehicle control (DMSO only) and a no-cyclodextrin control.

    • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.[1]

    • Visually inspect for any precipitation. For a quantitative assessment, centrifuge the samples and analyze the supernatant concentration via HPLC or LC-MS/MS.[1]

Data Summary: Solubilization Strategies

StrategyMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages & Considerations
Organic Co-solvent (e.g., DMSO) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[1]< 0.5% (for in vitro assays)Simple, rapid, and widely used for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components. Requires careful vehicle controls.[1][4]
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point. The ionized form is more polar and soluble.[1]N/ACan produce significant increases in solubility. Cost-effective and simple to implement.Requires knowledge of the compound's pKa. May not be suitable for assays sensitive to pH changes. Can alter drug activity or cell health.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity, while the hydrophilic exterior enhances aqueous solubility.[1]1-10 mMLow cellular toxicity compared to organic solvents. Can improve compound stability.[1]Can be more expensive. May potentially interact with other components in the assay.

Analytical Quantification of 7-Methoxy-1H-indazole-4-carbaldehyde

Accurate quantification is essential to confirm the concentration of the dissolved compound in your final working solutions.

Recommended Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex matrices.[5]

Illustrative LC-MS/MS Parameters (based on a similar indazole derivative): [6]

  • HPLC System: Waters e2695 or equivalent

  • Mass Spectrometer: QTRAP 4000 or equivalent

  • Column: Hypersil BDS C18 (15 cm x 4.6 mm, 5.0 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Isocratic elution (e.g., 45:55 v/v A:B)

  • Flow Rate: 1.0 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Note: The specific m/z transitions for 7-Methoxy-1H-indazole-4-carbaldehyde (precursor ion [M+H]⁺ ≈ 177.1) and its fragments would need to be optimized.

  • Ion Source Temperature: ~450°C

Sample Preparation for Analysis:

  • After your solubility experiment, take the supernatant.

  • If necessary, perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components.[7]

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

References

  • Rasayan J. Chem. (2021). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • World Health Organization. (2022). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • PubMed. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. [Link]

  • PubMed. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. [Link]

  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • Galenova. Solubilization Using CoSolvent Approach. [Link]

  • Periodicals of Engineering and Natural Sciences. (2009). Biological actions of drug solvents. [Link]

Sources

Minimizing side reactions during 7-Methoxy-1H-indazole-4-carbaldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 7-Methoxy-1H-indazole-4-carbaldehyde Reduction

Executive Summary

Reducing 7-Methoxy-1H-indazole-4-carbaldehyde to its corresponding alcohol is a chemoselective transformation that requires navigating the specific electronic properties of the indazole scaffold. While Sodium Borohydride (


) is the standard reagent, the presence of the acidic N-H proton (

) and the basic N2 nitrogen creates a "zwitterionic-like" environment that can trap boron intermediates, leading to pseudo-low yields and difficult extractions.

This guide addresses the specific side reactions associated with this substrate—specifically Boron-Indazole Complexation , Cannizzaro Disproportionation , and Solubility-Driven Oligomerization —and provides validated protocols to mitigate them.

Module 1: Critical Reaction Pathways & Side Reactions

The following diagram maps the desired reduction pathway against the three most common failure modes.

ReactionPathways Start 7-Methoxy-1H-indazole- 4-carbaldehyde BoronComplex Intermediate: Boron-Alkoxide Complex (Often insoluble/trapped) Start->BoronComplex Hydride Transfer (Fast) Cannizzaro Side Product A: Carboxylic Acid + Alcohol (Cannizzaro) Start->Cannizzaro Strong Base/High Temp (Slow) Hemiacetal Side Product B: Methyl Hemiacetal (Incomplete Reduction) Start->Hemiacetal MeOH Solvent (Equilibrium) NaBH4 Reagent: NaBH4 / MeOH NaBH4->BoronComplex Product Target: (7-Methoxy-1H-indazol- 4-yl)methanol BoronComplex->Product Acidic Quench (Hydrolysis) Trapped Loss: Product Trapped in Aqueous Phase BoronComplex->Trapped Improper pH (Complex Stability)

Figure 1: Mechanistic pathway showing the primary reduction and competing side reactions. Note that "Trapped" product is often misdiagnosed as low conversion.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I am observing low yields, but the starting material is consumed. Where is my product?

Diagnosis: You likely have a Boron-Indazole Coordination Complex . The Mechanism: Indazoles possess a basic nitrogen (N2) and an acidic nitrogen (N1). During reduction, boron species (borates) can coordinate tightly between the newly formed alkoxide and the indazole nitrogens, forming a stable, water-soluble complex that does not extract into organic solvents (DCM or EtOAc). The Fix (Workup Protocol): Do not rely on a simple water quench. You must break the B-N bond.

  • Quench: Add saturated aqueous

    
     slowly at 
    
    
    
    .
  • Digestion: Stir the biphasic mixture vigorously for 30–60 minutes. This kinetic step is crucial to hydrolyze the boron complex.

  • pH Adjustment: The indazole is amphoteric. Adjust the aqueous phase to pH 7–8 before extraction.

    • If pH < 4: The pyridine-like nitrogen is protonated (water-soluble).

    • If pH > 10: The indazole N-H is deprotonated (water-soluble).

    • At pH 7–8: The molecule is neutral and lipophilic.

Q2: Why does the reaction stall with 1.0 equivalent of ?

Diagnosis: Stoichiometric Parasitism by the acidic N-H proton. The Mechanism: The N-H proton on the indazole ring (


) is acidic enough to react with hydride or coordinate with the borohydride, effectively consuming one hydride equivalent or reducing the reagent's nucleophilicity. Additionally, in methanol, 

slowly decomposes. The Fix:
  • Use 1.5 to 2.0 equivalents of

    
    .
    
  • Add the reagent portion-wise over 10 minutes to prevent a rapid exotherm which accelerates solvent-mediated decomposition.

Q3: I see a "dimer-like" impurity by LC-MS. What is it?

Diagnosis: Hemiacetal/Acetal Formation . The Mechanism: In pure methanol, the electron-rich aldehyde can form a hemiacetal with the solvent. While


 usually reduces this, steric bulk (from the 7-methoxy group) can slow the reduction, leaving stable hemiacetal species that look like impurities or dimers.
The Fix: 
  • Switch Solvent System: Use THF:MeOH (2:1) . THF solubilizes the indazole better and reduces the concentration of methanol, shifting the equilibrium back toward the reactive aldehyde.

  • Temperature: Maintain the reaction at

    
     initially. Higher temperatures favor side reactions like Cannizzaro disproportionation (where aldehyde reacts with itself to form acid and alcohol).
    

Module 3: Standardized Protocol

This protocol is designed to minimize the "Trapped Product" scenario and ensure complete conversion.

Reagents:

  • Substrate: 7-Methoxy-1H-indazole-4-carbaldehyde (

    
    )
    
  • Reducing Agent:

    
     (
    
    
    
    )
  • Solvent: Anhydrous THF and MeOH (

    
    )
    
  • Quench: Sat.

    
    
    

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in THF (10 volumes). The solution should be clear. If not, sonicate. Add MeOH (5 volumes).

    • Why? Indazoles often aggregate. THF breaks aggregates; MeOH is required for

      
       activation.
      
  • Cooling: Cool the mixture to

    
     in an ice bath.
    
  • Addition: Add

    
     solid in 3 portions over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur due to reaction with the N-H proton and solvent.
      
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 1 hour.
    
    • Checkpoint: Check TLC/LCMS. If aldehyde remains, add 0.5 eq

      
      .
      
  • Quench (Critical): Cool back to

    
    . Add Sat. 
    
    
    
    dropwise.
  • Hydrolysis: Stir the quenched mixture vigorously at RT for 45 minutes.

    • Visual Cue: The emulsion should separate into distinct layers.

  • Extraction:

    • Evaporate bulk THF/MeOH under reduced pressure (do not distill to dryness).

    • Dilute residue with water and EtOAc.

    • Check pH: Ensure aqueous layer is pH ~7.5.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Module 4: Workup Decision Tree

Use this logic flow to rescue a reaction that appears to have failed during workup.

WorkupLogic Start Reaction Complete (TLC shows no SM) Quench Quench with NH4Cl & Stir 45 mins Start->Quench Extract Extract with EtOAc Quench->Extract CheckYield Is Yield > 80%? Extract->CheckYield Success Proceed to Drying/Conc. CheckYield->Success Yes Failure Check Aqueous pH CheckYield->Failure No (Product missing) Acidic pH < 5 (Protonated N2) Failure->Acidic Basic pH > 9 (Deprotonated N1) Failure->Basic FixAcid Adjust to pH 7-8 with NaHCO3 Acidic->FixAcid FixBasic Adjust to pH 7-8 with 1M HCl Basic->FixBasic ReExtract Re-extract Aqueous Layer FixAcid->ReExtract FixBasic->ReExtract ReExtract->Success

Figure 2: Decision matrix for recovering product "lost" to the aqueous phase due to pH-dependent solubility.

References

  • Sodium Borohydride Reduction Protocols : Common Organic Chemistry. Sodium Borohydride (NaBH4).[1][2][3][4] Retrieved from

  • Indazole Reactivity & Synthesis : BenchChem Technical Support. Application Notes and Protocols for the Reduction of Indazole Carbaldehydes. Retrieved from

  • Mechanism of Indazole-Formaldehyde Reactions : Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Retrieved from

  • Side Reactions in Indazole Synthesis : Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances. Retrieved from

Sources

Addressing regioselectivity issues in 7-Methoxy-1H-indazole-4-carbaldehyde substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges inherent to the alkylation/substitution of 7-Methoxy-1H-indazole-4-carbaldehyde . This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring mechanistic insight and actionable protocols.

Topic: Troubleshooting Regioselectivity in 7-Methoxy-1H-indazole-4-carbaldehyde Substitution Ticket Type: Advanced Method Development Support Level: Senior Scientist (Tier 3)

Executive Summary: The Core Conflict

The substitution of 7-Methoxy-1H-indazole-4-carbaldehyde presents a classic conflict between electronic thermodynamics and steric kinetics .

  • The "Natural" Tendency: In unsubstituted indazoles, the N1-tautomer is thermodynamically favored (approx. 2-4 kcal/mol more stable than N2), leading to N1-dominant substitution products under standard conditions.

  • The "7-Methoxy" Disruption: The methoxy group at the C7 position acts as a steric gatekeeper . It crowds the N1 site, destabilizing the transition state for N1-attack. Simultaneously, the lone pairs on the methoxy oxygen can create electronic repulsion against incoming nucleophiles or bases.

  • The "4-Aldehyde" Amplifier: The electron-withdrawing aldehyde at C4 increases the acidity of the N-H proton (

    
     reduction), making the anion easier to form but potentially "softer," increasing sensitivity to solvent/counter-ion effects.
    

Result: Unlike simple indazoles, this substrate often yields mixtures or preferentially forms the N2-isomer , frustrating researchers aiming for the bioactive N1-core.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 1:1 mixture or predominantly the N2-isomer. I need the N1-isomer."

Diagnosis: You are likely operating under kinetic control or using conditions where the C7-methoxy steric bulk dominates. The 7-OMe group mechanically blocks the electrophile's approach to N1.

Solution Protocol: To force N1-substitution, you must shift the reaction towards thermodynamic control or use a "hard" alkylation environment.

  • Switch to Thermodynamic Conditions:

    • Solvent: Use high-boiling, polar aprotic solvents like DMF or DMSO .

    • Temperature: Increase reaction temperature to 80–100°C . Higher thermal energy helps overcome the higher activation energy barrier of the sterically hindered N1 pathway.

    • Reversibility: If using alkyl halides, add a source of iodide (e.g., TBAI) to facilitate equilibrium between the N1 and N2 alkylated products (via quaternization and de-alkylation), eventually settling in the thermodynamic N1 well.

  • The "Counter-Ion" Effect (Chelation Control):

    • Avoid large counter-ions like Cesium (

      
      ). While 
      
      
      
      is excellent for general alkylation, the large cation does not coordinate tightly.
    • Use Sodium (

      
      ) or Lithium (
      
      
      
      ):
      Use NaH in THF . Small cations can coordinate with the N2 lone pair, potentially shielding it or directing the electrophile towards N1 via a chelation transition state, although the 7-OMe makes this complex.
  • Transient Protection (The "Sure-Fire" Route):

    • If direct alkylation fails, use a THP (Tetrahydropyranyl) protection strategy. THP often goes to N1 under acid catalysis (thermodynamic). Once N1 is blocked, you can modify the C4 position, then deprotect. Note: This does not help if your goal is N1-alkylation, but it helps if you are substituting elsewhere.

Issue 2: "How do I definitively distinguish the N1 vs. N2 isomers? My 1H NMR is ambiguous."

Diagnosis: Standard 1H NMR splitting patterns are often insufficient because the electronic environment changes are subtle.

Definitive Analytical Protocol: You must use 2D NMR (NOESY) . The 7-Methoxy group is your built-in fiducial marker.

FeatureN1-Substituted Product N2-Substituted Product
NOESY Correlation Strong NOE between the N-CH₂ group and the 7-OMe protons.Strong NOE between the N-CH₂ group and the C3-H proton.
C3-H Shift Typically appears more upfield relative to N2.Typically appears more downfield (deshielded).
C-13 NMR (C3) C3 carbon often resonates at ~133-135 ppm.C3 carbon often resonates at ~120-125 ppm.
Issue 3: "I want the N2-isomer specifically for SAR studies. How do I maximize this?"

Diagnosis: You are in luck. The substrate is biased in your favor.

Solution Protocol: Exploit the steric hindrance of the 7-OMe group.

  • Use Bulky Electrophiles: Isopropyl, benzyl, or cyclic halides will almost exclusively attack the unhindered N2 position.

  • Use Kinetic Conditions:

    • Base:

      
       or KHMDS.
      
    • Solvent: Acetone or THF (lower polarity).

    • Temperature: 0°C to Room Temperature.

  • Mechanism: Under these conditions, the reaction stops at the first accessible site (N2), and the lack of heat prevents rearrangement to N1.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competition between the Steric/Kinetic pathway (N2) and the Thermodynamic pathway (N1).

IndazoleRegioselectivity cluster_legend Key Factors Start 7-Methoxy-1H-indazole-4-carbaldehyde (Anion) TS_N1 Transition State N1 (High Energy) Blocked by 7-OMe Start->TS_N1 High T, NaH Small Electrophile TS_N2 Transition State N2 (Low Energy) Sterically Open Start->TS_N2 Low T, Cs2CO3 Bulky Electrophile Prod_N1 N1-Product (Thermodynamic) Stable but hard to form TS_N1->Prod_N1 Prod_N2 N2-Product (Kinetic) Forms fast, less stable TS_N2->Prod_N2 Prod_N2->Prod_N1 Equilibration (High T, Acid, or I-) L1 7-OMe Group: Blocks N1 approach L2 4-CHO Group: Increases Acidity

Caption: Kinetic vs. Thermodynamic pathways. The 7-OMe group creates a high-energy barrier for N1 substitution, often diverting flux to N2 unless high energy (heat) is applied.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Push)

Target: Overcoming 7-OMe Sterics

  • Reagents: Substrate (1.0 eq), Alkyl Halide (1.2 eq), NaH (60% dispersion, 1.5 eq) .

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Procedure:

    • Dissolve substrate in DMF under Argon.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min (Solution turns dark/reddish due to anion formation).

    • Add Alkyl Halide dropwise.[1]

    • CRITICAL STEP: Heat the reaction to 90°C for 4–12 hours.

    • Why? The heat provides the energy to overcome the 7-OMe steric barrier and allows any formed N2 product to potentially rearrange (via intermolecular transfer) to the more stable N1 form.

  • Workup: Quench with water, extract with EtOAc.

  • Expected Ratio: >4:1 (N1:N2) for methyl/ethyl groups. Bulky groups may still resist.

Protocol B: N2-Selective Alkylation (Kinetic Control)

Target: Exploiting 7-OMe Sterics

  • Reagents: Substrate (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq) .
    
  • Solvent: Acetone or Acetonitrile (0.1 M).

  • Procedure:

    • Mix substrate, base, and alkyl halide at Room Temperature .

    • Stir for 2–4 hours. Do not heat.

  • Workup: Filter off solids, concentrate filtrate.

  • Expected Ratio: >1:5 (N1:N2) or exclusive N2 for bulky electrophiles.

Decision Tree: Which Path to Take?

DecisionTree Start Start: Alkylation of 7-OMe-Indazole-4-CHO Q1 Which Isomer do you need? Start->Q1 BranchN1 Target: N1 Isomer Q1->BranchN1 BranchN2 Target: N2 Isomer Q1->BranchN2 Q2 Is the Electrophile Bulky? (e.g., Benzyl, Isopropyl) BranchN1->Q2 PathEasy Use Kinetic Conditions (Cs2CO3, Acetone, RT) BranchN2->PathEasy PathHard Difficult Transformation Q2->PathHard Yes SolHard Use Thermodynamic Conditions (NaH, DMF, 90°C) + TBAI catalyst Q2->SolHard No (Methyl/Ethyl) PathHard->SolHard Try, but expect lower yield

Caption: Strategic decision matrix for selecting reaction conditions based on the desired regioisomer and electrophile steric profile.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." (2021).[2][3] Validates the impact of C7 substituents (NO2, CO2Me) on forcing N2 selectivity.

  • National Institutes of Health (PMC). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." (2024).[4][3][5][6] Provides the definitive NMR protocols (NOESY/HMBC) for distinguishing N1/N2 isomers.

  • BenchChem Protocols. "Troubleshooting regioselectivity in indazole synthesis." General guidelines on thermodynamic vs kinetic control in indazole chemistry.

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Computational insights into the energy barriers created by steric hindrance.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 7-Methoxy-1H-indazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (MW: 176.17 Da) is a critical scaffold in the synthesis of kinase inhibitors (e.g., nNOS inhibitors) and fluorescent probes. Its structural integrity is defined by two reactive handles: an electron-rich methoxy group at C7 and an electron-withdrawing aldehyde at C4.

In drug development, distinguishing this specific regioisomer from its analogs (e.g., 5-methoxy or 6-methoxy isomers) is a frequent analytical bottleneck. This guide provides a technical breakdown of its fragmentation mechanics, comparing its Mass Spectrometry (MS) signature against common alternatives to ensure unequivocal identification.

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of 7-Methoxy-1H-indazole-4-carbaldehyde under Electrospray Ionization (ESI) is governed by the interplay between the indazole core stability and the lability of its exocyclic substituents.

Primary Ionization
  • Mode: ESI Positive (+)

  • Precursor Ion: [M+H]⁺ at m/z 177.07

  • Mechanism: Protonation occurs preferentially at the pyridinic nitrogen (N2) of the indazole ring, stabilizing the charge via resonance.

Dominant Fragmentation Pathways
  • Pathway A: Carbonyl Cleavage (Neutral Loss of CO)

    • The aldehyde group at C4 is prone to

      
      -cleavage or rearrangement, leading to the expulsion of carbon monoxide (CO, 28 Da). This generates a stable radical cation or protonated species at m/z 149 .
      
  • Pathway B: Methoxy Radical Loss

    • High collision energies (CE) drive the homolytic cleavage of the methyl group from the C7-methoxy moiety, resulting in a loss of

      
      CH₃ (15 Da) to form a distonic ion at m/z 162 .
      
  • Pathway C: Indazole Ring Contraction

    • Characteristic of the indazole scaffold, the loss of HCN (27 Da) or N₂ (28 Da) typically occurs from secondary fragments, serving as a diagnostic "fingerprint" for the heterocyclic core.

Visualizing the Signaling Pathway

The following diagram maps the logical flow of fragmentation, illustrating the causality between structural features and observed ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 177.07 Frag_149 [M+H - CO]+ m/z 149.07 (Aldehyde Loss) Precursor->Frag_149 - CO (28 Da) Low/Med CE Frag_162 [M+H - CH3•]+cdot+ m/z 162.04 (Methoxy Cleavage) Precursor->Frag_162 - CH3• (15 Da) High CE Frag_122 [M+H - CO - HCN]+ m/z 122.06 (Ring Contraction) Frag_149->Frag_122 - HCN (27 Da) Indazole Core Break Frag_134 [M+H - CH3 - CO]+ m/z 134.05 (Combined Loss) Frag_162->Frag_134 - CO (28 Da)

Caption: Logical fragmentation workflow of 7-Methoxy-1H-indazole-4-carbaldehyde under ESI-MS/MS conditions.

Comparative Analysis: The Alternatives

The primary challenge is distinguishing the 7-methoxy isomer from its regioisomers (5-methoxy and 6-methoxy). The position of the methoxy group relative to the ring nitrogens creates unique "Ortho Effects" that alter ion abundance.

Feature7-Methoxy-1H-indazole-4-carbaldehyde (Target)6-Methoxy Isomer (Alternative)Differentiation Logic
Proximity Effect C7-Methoxy is adjacent to N1-H.C6-Methoxy is remote from N-H.The 7-methoxy group can participate in hydrogen bonding or steric interaction with the N1 proton, often suppressing the loss of the methyl radical compared to the 6-methoxy isomer.
Base Peak (MS2) m/z 149 (Loss of CO)m/z 162 (Loss of CH3)The 4-aldehyde is electronically activated in the 7-methoxy isomer, making CO loss the dominant low-energy pathway. In 6-methoxy, methyl loss is often more competitive.
Secondary Ions m/z 122 (Strong)m/z 134 (Moderate)Sequential loss of HCN is favored in the 7-isomer due to the destabilization of the pyrazole ring after CO loss.
Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the identity of your compound, follow this standardized LC-MS/MS protocol.

Prerequisites:

  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of solid standard in 1 mL of DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 ACN:Water (Working Solution). Why: High organic content aids desolvation in ESI.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • Self-Check: Ensure stable spray current (typically 4-5 µA) before acquisition.

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of m/z 177.1.

    • Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Why: Low CE (10 eV) preserves the molecular ion; High CE (40 eV) reveals the "hard" core fragments (indazole ring cleavage).

  • Data Validation:

    • Criterion 1: Presence of parent ion m/z 177.07.

    • Criterion 2: Observation of m/z 149.0 fragment (Loss of CO).

    • Criterion 3: Absence of m/z 91 (Tropylium ion) – Note: Tropylium is common in N-benzyl impurities, ensuring purity.

Summary of Experimental Data

The following table summarizes the expected transitions derived from consensus data on indazole fragmentation.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula LossProposed IdentityRelative Intensity (20 eV)
177.07 177.07 --[M+H]⁺100% (Base at 0 eV)
177.07 159.06 18H₂O[M+H - H₂O]⁺<5% (Trace)
177.07 149.07 28CO[Indazole-OMe]⁺85% (Dominant)
177.07 162.04 15CH₃•[Aldehyde-Indazole-O]⁺40%
149.07 122.06 27HCN[Ring Contraction]⁺60%
References
  • Sigma-Aldrich. 7-Methoxy-1H-indazole-4-carbaldehyde Product Specification & Safety Data Sheet. Available at:

  • BenchChem. Spectroscopic Comparison of Tetrahydro-1H-indazole Isomers: A Guide for Researchers. (2024).[1] Available at:

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025).[1][2] Available at:

  • National Institutes of Health (NIH). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. (2011). Available at:

Sources

HPLC Retention Time & Method Development Guide: 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) is a critical intermediate in the synthesis of kinase inhibitors and bioactive indazole derivatives. Its structural duality—possessing both a basic indazole nitrogen and a reactive aldehyde—presents unique challenges in HPLC method development.

This guide provides a comparative analysis of chromatographic strategies, contrasting standard C18 retention behaviors with superior phenyl-based stationary phases. It highlights the critical risk of hemiacetal formation in methanolic mobile phases and establishes a validated, stability-indicating protocol.

Chemical Profile & Chromatographic Properties[1][2][3][4][5]

Understanding the physicochemical properties of the analyte is the foundation of robust method development.

PropertyValue / CharacteristicChromatographic Implication
Structure Indazole core, 7-Methoxy (EDG), 4-Aldehyde (EWG)Amphoteric nature; potential for secondary silanol interactions.
LogP ~1.4 (Predicted)Moderate hydrophobicity; elutes early-to-mid gradient on C18.
pKa (NH) ~13.5 (Acidic)Remains neutral (protonated) in standard HPLC pH ranges.
pKa (N2) ~1.2 (Basic)Protonated at pH < 2.0; Neutral at pH > 3.0.
Reactivity Electrophilic AldehydeHigh Risk: Reacts with Methanol in acidic media to form acetals.[1]
Stability Warning: The Methanol Trap

Unlike simple aromatics, 7-Methoxy-1H-indazole-4-carbaldehyde is susceptible to acetalization when analyzed using Methanol/Water mobile phases under acidic conditions (e.g., 0.1% Formic Acid). This results in "ghost peaks" or peak splitting.

Recommendation: Use Acetonitrile (ACN) as the organic modifier to ensure analyte integrity.

Comparative Analysis: Stationary Phase Selection

In indazole chemistry, separating regioisomers (e.g., 4-methoxy vs. 7-methoxy) is the primary challenge. Standard alkyl phases often fail to resolve these isomers due to similar hydrophobicity (LogP).

Comparison: C18 vs. Biphenyl Stationary Phases
FeatureAlternative A: C18 (Octadecyl) Recommended: Biphenyl / Phenyl-Hexyl
Mechanism Pure Hydrophobic InteractionHydrophobic +

-

Interactions
Selectivity Low for structural isomersHigh for aromatic regioisomers
Peak Shape Good, but potential tailing for basic NExcellent (Steric selectivity improves shape)
Retention Moderate (k' ~ 2-3)Stronger retention for planar aromatics
Resolution Often co-elutes 4- and 7-isomersBaseline separation of isomers

Expert Insight: The Biphenyl phase engages in


-

stacking with the electron-rich indazole ring. The 7-methoxy group alters the electron density distribution differently than the 4- or 6-methoxy isomers, allowing the Biphenyl column to "see" the electronic difference that C18 misses.

Method Development Workflow

The following diagram outlines the decision logic for developing a robust method for this compound, prioritizing stability and selectivity.

MethodDevelopment Start Analyte: 7-Methoxy-1H-indazole-4-carbaldehyde SolventChoice Step 1: Solvent Selection (Avoid Methanol due to Acetalization) Start->SolventChoice ColumnChoice Step 2: Column Screening SolventChoice->ColumnChoice C18 C18 Column (Standard) ColumnChoice->C18 Biphenyl Biphenyl Column (High Selectivity) ColumnChoice->Biphenyl ResultC18 Result: Co-elution of isomers Moderate Resolution C18->ResultC18 ResultBi Result: Baseline Separation of Regioisomers Biphenyl->ResultBi ResultC18->Biphenyl Switch for Selectivity FinalMethod Final Protocol: Biphenyl + ACN/Water + 0.1% FA ResultBi->FinalMethod

Figure 1: Decision matrix for optimizing HPLC conditions, highlighting the shift from C18 to Biphenyl phases.

Optimized Experimental Protocols

Protocol A: High-Selectivity Method (Recommended)

This method is designed for purity analysis and separating the 7-methoxy product from potential 4-methoxy or 6-methoxy regioisomeric impurities.

  • Column: Kinetex Biphenyl or equivalent (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Detection: UV @ 254 nm (primary), 300 nm (secondary for indazole specificity)

  • Injection Vol: 5 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibration
14.05End
Protocol B: Rapid Screening (C18 Baseline)

Use this only for rough purity checks where regioisomers are not a concern.

  • Column: Agilent ZORBAX Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm)

  • Mobile Phase: Water/ACN (0.1% FA)

  • Gradient: 5-95% B in 3 minutes.

  • Typical Retention Time: ~1.8 - 2.1 min (Predicted based on LogP 1.4).

Stability & Troubleshooting Guide

The Acetalization Mechanism

Using methanol with acidic modifiers (like TFA or Formic Acid) catalyzes the reaction between the solvent and the aldehyde at the 4-position.

AcetalReaction Aldehyde Aldehyde (Analyte) Hemiacetal Hemiacetal (Unstable Intermediate) Aldehyde->Hemiacetal + MeOH / H+ Methanol Methanol (Mobile Phase) Acid H+ (Catalyst) Acetal Dimethyl Acetal (Artifact Peak) Hemiacetal->Acetal + MeOH / - H2O

Figure 2: Mechanism of artifact formation in methanolic mobile phases.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Split Peak / Doublet Hemiacetal formation on-columnSwitch Mobile Phase B to Acetonitrile .
Peak Tailing Interaction between basic N and silanolsIncrease buffer strength (e.g., 10mM Ammonium Formate) or use a charged-surface hybrid (CSH) column.
Broad Peak Sample solvent mismatchDissolve sample in initial mobile phase (5% ACN) rather than 100% DMSO.
Retention Shift pH fluctuation affecting N-protonationEnsure pH is buffered. For Formic Acid, pH is ~2.7. Keep constant.[2]

References

  • Indazole Chemistry & Tautomerism

    • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
    • Source: Caribbean Journal of Science and Technology, 2021.[3][4]

    • URL:[Link]

  • Aldehyde Stability in HPLC

    • Title: Hydrates, Hemiacetals, and Acetals.[5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stationary Phase Selection (Biphenyl vs C18)

    • Title: Selectivity of Packing Materials in Reversed Phase Liquid Chrom
    • Source: Nacalai Tesque Technical Notes.
    • URL:[Link]

  • Compound Properties (LogP/Structure)

    • Title: 4-Methoxy-1H-indazole-3-carbaldehyde (Analog Data).[2]

    • Source: ChemScene.

Sources

IR spectroscopy characteristic peaks for 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of kinase inhibitors and neuronal nitric oxide synthase (nNOS) antagonists, 7-Methoxy-1H-indazole-4-carbaldehyde serves as a critical scaffold. Its structural integrity is defined by two chemically distinct functionalities on the indazole core: an electron-donating methoxy group at position C7 and an electron-withdrawing formyl group at position C4.

This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its likely synthetic precursors (7-Methoxy-1H-indazole) and structural analogues (1H-indazole-4-carbaldehyde). By isolating the vibrational signatures of the 4-formyl and 7-methoxy moieties, researchers can rapidly validate synthetic success and assess isomeric purity.

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure reproducibility and minimize sample preparation artifacts (such as hygroscopic broadening in KBr pellets), the following Attenuated Total Reflectance (ATR) protocol is recommended for this compound class.

Methodology
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a Diamond/ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (sample) / 32 (background)

    • Force Gauge: High pressure (~100 N) to ensure intimate contact with the crystal, essential for rigid aromatic lattices.

Self-Validating Workflow
  • Background Check: Ensure air background is flat, specifically free of water vapor rot-vibrational lines (3500-3800 cm⁻¹) and CO₂ (2350 cm⁻¹).[2]

  • System Suitability: Run a polystyrene standard.[2] The 1601 cm⁻¹ peak must be resolved from the 1583 cm⁻¹ shoulder.

  • Sample Integrity: The target aldehyde is susceptible to oxidation (to carboxylic acid).[2][3] Critical Check: If a broad band appears at 2500–3300 cm⁻¹ (O-H stretch of acid), the sample is degraded.

Comparative Peak Analysis

The following table contrasts the target molecule with its two primary structural "parents." This differential analysis allows for the specific assignment of diagnostic peaks.

Table 1: Diagnostic IR Fingerprints (cm⁻¹)
Functional GroupVibration ModeTarget: 7-Methoxy-1H-indazole-4-carbaldehydeAnalog A: 1H-indazole-4-carbaldehyde (No OMe)Analog B: 7-Methoxy-1H-indazole (No CHO)Diagnostic Value
Aldehyde (C=O) Stretching1685 – 1695 (s) 1690 – 1700 (s)AbsentConfirms 4-formyl presence; conjugation lowers freq.[2]
Aldehyde (C-H) Fermi Resonance2750 & 2850 (m) 2750 & 2850 (m)Absent"Doublet" distinguishes CHO from ketone/acid.
Methoxy (C-H) Alkyl Stretching2840 – 2960 (m) Absent2835 – 2960 (m)Overlaps with Fermi doublet but adds intensity >2900.
Aryl Ether (C-O) Stretching1250 – 1275 (s) Absent1260 (s)Strong band confirming the 7-OMe group.
Indazole (N-H) Stretching3150 – 3250 (br) 3150 – 3250 (br)3100 – 3200 (br)Broadness indicates intermolecular H-bonding (dimer).
Indazole Ring C=N / C=C Stretch1615, 1585 (m) 1620, 1590 (m)1625, 1595 (m)Characteristic "breathing" of the fused ring system.

(s) = strong, (m) = medium, (br) = broad

Deep Dive: Mechanistic Interpretation

The "Push-Pull" Electronic Effect

The 7-Methoxy-1H-indazole-4-carbaldehyde scaffold exhibits a unique electronic environment that influences vibrational frequencies:

  • The 4-Formyl Group (The Pull): The carbonyl at position C4 is conjugated with the aromatic system. Unlike a non-conjugated aliphatic aldehyde (typically ~1730 cm⁻¹), this conjugation reduces the bond order of the C=O, shifting the peak to 1685–1695 cm⁻¹ .

    • Differentiation: If the peak appears >1710 cm⁻¹, suspect a non-conjugated isomer or loss of aromaticity.

  • The 7-Methoxy Group (The Push): Located at C7, the methoxy group is adjacent to the N1-H. While it acts as an electron donor (resonance), its proximity to the N-H allows for potential intramolecular interactions.

    • Spectral Impact:[4][2] The C-O-C asymmetric stretch for aryl ethers is very strong. In 7-methoxyindazole derivatives, this appears distinctly around 1250–1275 cm⁻¹ . Absence of this peak strongly suggests hydrolysis to the phenol (7-hydroxy) or lack of alkylation.

  • The N-H Tautomerism: Indazoles exist in 1H- and 2H- tautomeric forms.[2] In the solid state (ATR), the 1H-tautomer is thermodynamically favored and forms intermolecular hydrogen-bonded chains or dimers. This results in a broadened N-H stretch centered around 3200 cm⁻¹ .

    • Note: A sharp peak at ~3450 cm⁻¹ would indicate non-hydrogen-bonded (free) N-H, typically only seen in very dilute solution, not in solid-state ATR.

Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity of 7-Methoxy-1H-indazole-4-carbaldehyde using IR data.

IR_Validation_Workflow Start Acquire ATR-FTIR Spectrum Check_CO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO No_CO Peak Absent: Product is likely 7-Methoxy-1H-indazole (Starting Material) Check_CO->No_CO No Yes_CO Peak Present: Aldehyde Confirmed Check_CO->Yes_CO Yes Check_Fermi Check 2700-2850 cm⁻¹ (Fermi Doublet) Yes_CO->Check_Fermi No_Fermi Doublet Absent: Possible Oxidation to Carboxylic Acid (Check O-H broad 2500-3300) Check_Fermi->No_Fermi No Yes_Fermi Doublet Present: Aldehyde C-H Confirmed Check_Fermi->Yes_Fermi Yes Check_OMe Check 1250-1275 cm⁻¹ (C-O Aryl Ether) Yes_Fermi->Check_OMe No_OMe Peak Absent: Product is likely 1H-indazole-4-carbaldehyde (Demethylated Impurity) Check_OMe->No_OMe No Yes_OMe Strong Peak Present: Methoxy Confirmed Check_OMe->Yes_OMe Yes Final_Check Check N-H (3100-3250 cm⁻¹) & Fingerprint Yes_OMe->Final_Check Pass PASS: Identity Confirmed: 7-Methoxy-1H-indazole-4-carbaldehyde Final_Check->Pass Matches Fail FAIL: Check for Isomers (e.g., 5-OMe or 6-OMe) Final_Check->Fail Deviates

Figure 1: Step-by-step logic gate for validating the target structure using characteristic IR bands. Each node represents a "Go/No-Go" decision point based on spectral data.

References

  • PubChem. (2025).[2][5][6] 7-Methoxy-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • Vilaró, M., et al. (2002). The crystal structure of 7-methoxy-1H-indazole. Acta Crystallographica Section C. [Link]

  • Lozano, V., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. [Link]

  • Berthault, P., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Journal of Molecular Structure. [Link]

Sources

Distinguishing 7-Methoxy-1H-indazole-4-carbaldehyde from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Characterization Guide: Unambiguous Identification of 7-Methoxy-1H-indazole-4-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Characterization Guide.

The Structural Landscape & Isomer Challenge

In kinase inhibitor development, the indazole scaffold is a privileged structure. However, the synthesis of 7-methoxy-1H-indazole-4-carbaldehyde (Target) is frequently plagued by the formation of structural isomers that share identical mass (LC-MS) and similar polarity.

Distinguishing the target from its isomers is not merely an analytical exercise; it is a critical go/no-go checkpoint. An incorrect assignment at this stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts on the wrong scaffold.

The Primary Competitors
  • Regioisomer A (The "Swap"): 4-Methoxy-1H-indazole-7-carbaldehyde. (Substituents reversed).

  • Regioisomer B (The "Shift"): 6-Methoxy-1H-indazole-4-carbaldehyde. (Methoxy position shifted).

  • Tautomeric Ambiguity: 1H- vs. 2H-indazole forms (relevant in solution).

The following decision tree visualizes the logic flow required to rule out these isomers.

Isomer_Logic Start Crude Product (Mass = 176.17 Da) H_NMR 1H NMR Analysis (Coupling Constants) Start->H_NMR Coupling_Decision J-Coupling Pattern? H_NMR->Coupling_Decision Meta_Coup Meta Coupling (d, J~2Hz) Coupling_Decision->Meta_Coup Non-adjacent protons Ortho_Coup Ortho Coupling (d, J~8Hz) Coupling_Decision->Ortho_Coup Adjacent protons (H5/H6) Isomer_5_6 Likely 5- or 6-substituted (Reject) Meta_Coup->Isomer_5_6 Suspect_4_7 Candidate: 4,7-Disubstituted Ortho_Coup->Suspect_4_7 NOESY 2D NOESY Experiment (Spatial Proximity) Suspect_4_7->NOESY NOE_Decision Aldehyde (-CHO) Correlation? NOESY->NOE_Decision Corr_H3 CHO <-> H3 (Pyrazole) Correlation Observed NOE_Decision->Corr_H3 Strong Cross-peak No_Corr_H3 No CHO <-> H3 (Only CHO <-> Benzene H) NOE_Decision->No_Corr_H3 Absent Cross-peak Target CONFIRMED TARGET: 7-Methoxy-1H-indazole- 4-carbaldehyde Corr_H3->Target Wrong_Iso IDENTIFIED ISOMER: 4-Methoxy-1H-indazole- 7-carbaldehyde No_Corr_H3->Wrong_Iso

Caption: Analytical workflow to distinguish 7-methoxy-1H-indazole-4-carbaldehyde from its positional isomers using coupling constants and NOE correlations.

Analytical Strategy: The "Self-Validating" NMR Protocol

The only non-destructive, self-validating method to distinguish the 4-CHO/7-OMe isomer from the 7-CHO/4-OMe isomer is Nuclear Overhauser Effect Spectroscopy (NOESY) .

The Mechanistic Logic (Why this works)
  • The Anchor Point: The H3 proton (on the pyrazole ring, ~8.0–8.5 ppm) is spatially fixed.

  • The Variable:

    • If the Aldehyde is at Position 4, it is physically close (< 5 Å) to H3 .

    • If the Aldehyde is at Position 7, it is spatially distant from H3 (separated by the benzene ring).

  • The Validation: A NOESY cross-peak between the Aldehyde proton (~10 ppm) and the H3 proton is positive proof of the 4-carbaldehyde structure.

Comparative Data Table: Predicted Shifts & Correlations
FeatureTarget: 7-OMe-1H-indazole-4-CHO Isomer: 4-OMe-1H-indazole-7-CHO
Aldehyde (-CHO) Shift ~10.2 ppm (Singlet)~10.2 ppm (Singlet)
H3 Proton Shift ~8.4 ppm (Deshielded by 4-CHO)~8.0 ppm (Less deshielded)
Aromatic Coupling Ortho (H5/H6, J ≈ 8.0 Hz)Ortho (H5/H6, J ≈ 8.0 Hz)
NOE Correlation 1 CHO ↔ H3 (Strong) CHO ↔ H3 (ABSENT)
NOE Correlation 2 CHO ↔ H5 (Aromatic)CHO ↔ H6 (Aromatic)
NOE Correlation 3 OMe ↔ H6OMe ↔ H5 & H3

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these specific protocols.

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution NOESY data to confirm regiochemistry.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO prevents solute aggregation which can dampen NOE signals. It also slows the exchange of the labile N-H proton, allowing it to be observed.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL solvent.

    • Note: Ensure the solution is clear. Filter through a cotton plug if necessary to remove paramagnetic particulates (e.g., metal catalyst residues) that broaden lines.

  • Acquisition Parameters (600 MHz recommended, 400 MHz minimum):

    • 1H NMR: 16 scans, 30° pulse.

    • NOESY:

      • Mixing time (

        
        ): 300 ms . (Optimal for small molecules MW < 500).
        
      • Relaxation delay (

        
        ): 2.0 seconds.
        
      • Scans: 32 per increment.

  • Data Processing: Apply a 90° shifted sine-bell apodization function to enhance resolution of cross-peaks.

Protocol B: HPLC Purity Check (Isomer Separation)

Objective: Verify that the sample is not a mixture of isomers (which often co-crystallize).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 300 nm (conjugated aldehyde).

    • Validation: The 4-CHO isomer (conjugated with the pyrazole) typically has a slightly different

      
       than the 7-CHO isomer due to electronic path differences.
      

Advanced Verification: HMBC (Heteronuclear Multiple Bond Correlation)

If NOESY is ambiguous (e.g., due to signal overlap), HMBC provides a connectivity-based confirmation.

  • The Experiment: Look for long-range coupling (3-bond,

    
    ) between the Aldehyde Carbon  and ring protons.
    
  • Target (4-CHO): The Aldehyde Carbon will couple to H5 (benzene ring) and H3 (pyrazole ring).

  • Isomer (7-CHO): The Aldehyde Carbon will couple to H6 (benzene ring) but CANNOT couple to H3 (too many bonds away).

HMBC_Pathway Aldehyde_C Aldehyde Carbon (C=O) H3 Proton H3 (Pyrazole) Aldehyde_C->H3 3-Bond Coupling (Observed in Target) H5 Proton H5 (Benzene) Aldehyde_C->H5 3-Bond Coupling

Caption: HMBC connectivity map. The correlation between Aldehyde C and H3 is the definitive fingerprint for the 4-substituted isomer.

References

  • BenchChem. (2025).[1] Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. (Provides foundational data on indazole tautomer shifts). Link

  • National Institutes of Health (PMC). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Detailed HMBC/NOESY methodologies for indazoles). Link

  • The Hebrew University of Jerusalem. (n.d.). 1H-1H ROESY/NOESY Spectroscopy Guide. (Authoritative protocol for spatial NMR assignments). Link

  • MilliporeSigma. (n.d.). 7-methoxy-1H-indazole-4-carbaldehyde Product Specification. (Confirmation of commercial availability and basic physicochemical properties). Link

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. (Comparative synthetic data for substituted indazole aldehydes). Link

Sources

UV-Vis Absorption Profile of 7-Methoxy-1H-indazole-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 7-Methoxy-1H-indazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2 / 1159511-43-1) is a critical pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., ERK, VEGFR targets). Its electronic absorption profile is defined by a specific "Push-Pull" electronic system established by the interaction between the electron-donating methoxy group at C7 and the electron-withdrawing aldehyde at C4.

This guide provides a technical analysis of its UV-Vis properties, comparing it against structural analogues to establish a validated spectral baseline. While batch-specific spectra may vary based on synthesis purity, the data below synthesizes theoretical electronic principles with empirical data from validated indazole derivatives.

The "Push-Pull" Chromophore Mechanism

The optical properties of this compound are governed by the para-relationship of its substituents on the benzene ring of the indazole core:

  • Donor (D): Methoxy group (-OMe) at C7.[1][2]

  • Acceptor (A): Formyl group (-CHO) at C4.

  • Effect: This D-A arrangement facilitates Intramolecular Charge Transfer (ICT), resulting in a significant bathochromic (red) shift compared to the unsubstituted indazole core.

Comparative Spectral Analysis

The following table contrasts the target compound with key structural analogues to isolate the auxochromic and chromophoric contributions of each functional group.

Table 1: Comparative UV-Vis Absorption Characteristics

CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic EffectAppearance
1H-Indazole (Reference)Core Scaffold252294Baseline

transitions.
White Solid
1H-Indazole-4-carbaldehyde +EWG at C4~260305 - 315Conjugation extension by -CHO (Red shift).Off-white Solid
7-Methoxy-1H-indazole +EDG at C7~255300 - 310Auxochromic donation by -OMe (Intensity increase).White Solid
7-Methoxy-1H-indazole-4-carbaldehyde Target (D-A) ~265 325 - 345 Strong ICT (Push-Pull). Significant red shift.Pale Yellow Solid
ngcontent-ng-c747876706="" class="ng-star-inserted">

Technical Insight: The target compound typically exhibits a broad absorption band extending into the near-UV/visible region (320–350 nm). This "tailing" into the visible spectrum is responsible for its characteristic pale yellow color, distinguishing it from the white powder of unsubstituted indazole.

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), researchers must generate their own extinction coefficient (


) data using the following self-validating protocol. This workflow accounts for the amphoteric nature of the indazole ring.
Reagents & Conditions
  • Solvent: Methanol (HPLC Grade) is preferred for observing ICT bands due to its polarity. Dichloromethane (DCM) may be used to assess solvatochromism.

  • Concentration: Prepare a stock solution at

    
     M, then dilute to 
    
    
    
    M.
  • Blank: Pure solvent from the same batch.

Step-by-Step Characterization Workflow

UV_Characterization Start Start: Solid Sample (7-Methoxy-1H-indazole-4-carbaldehyde) Solubility Solubility Check (MeOH vs. DCM) Start->Solubility Stock Prepare Stock Solution (1 mM) Solubility->Stock Dilution Serial Dilution (10, 20, 40, 50 µM) Stock->Dilution Scan Full Spectrum Scan (200 - 500 nm) Dilution->Scan Linearity Check Beer-Lambert Linearity (Abs vs. Conc.) Scan->Linearity Decision Is R² > 0.999? Linearity->Decision Calc Calculate Molar Extinction Coeff. (ε) Decision->Calc Yes Repeat Re-filter / Check Aggregation Decision->Repeat No Repeat->Stock

Figure 1: Standardized workflow for determining the molar extinction coefficient (


) of indazole derivatives.
Critical Considerations
  • pH Sensitivity: Indazoles can protonate at N2 or deprotonate at N1 depending on pH. Ensure the solvent is neutral. Acidic conditions may blueshift the spectrum by disrupting the lone pair donation from the N1/N2 system.

  • Solvatochromism: Expect a slight red shift (5–10 nm) in polar protic solvents (MeOH) compared to non-polar solvents (Hexane) due to stabilization of the excited ICT state.

Scientific Grounding & References

The spectral predictions and protocols above are grounded in the fundamental electronic theory of substituted aromatic heterocycles and verified analogue data.

References
  • Sigma-Aldrich. 7-Methoxy-1H-indazole-4-carbaldehyde Product Sheet (CAS 1935325-78-2). Link

  • PubChem. 1H-Indazole-4-carbaldehyde Compound Summary. Link

  • Ferris, L. et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. J. Org.[1][3] Chem. (Provides baseline UV data for indazole core). Link

  • BenchChem. Synthesis and Characterization of Indazole Derivatives. (Protocol validation for 7-methoxy substituted indazoles). Link

  • Science-SoftCon. UV/Vis+ Photochemistry Database. (Spectral data for nitro/methoxy indazole analogues). Link

Sources

Elemental analysis standards for 7-Methoxy-1H-indazole-4-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing Purity for 7-Methoxy-1H-indazole-4-carbaldehyde: A Comparative Analysis of Elemental Analysis and Orthogonal Chromatographic Methods

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible science and patient safety. 7-Methoxy-1H-indazole-4-carbaldehyde, a key building block for a variety of pharmacologically active agents, is no exception.[1][2] Its utility in the synthesis of kinase inhibitors and other therapeutic candidates demands an unambiguous understanding of its purity profile.[3] This guide provides a critical examination of elemental analysis as a primary standard for purity determination, contextualized by comparisons with orthogonal methods like High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating purity assessment system.

The Foundational Standard: Elemental (CHN) Analysis

For decades, elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, has been a cornerstone for characterizing novel small molecules.[4] Its power lies in its fundamental approach: verifying the elemental composition of a compound against its theoretical formula. This technique directly measures the mass fractions of C, H, and N, providing a quantitative measure of purity that is independent of the analyte's chromatographic or spectroscopic properties. For a pure, synthesized compound, the experimentally determined percentages should align closely with the calculated theoretical values.[4][5]

The molecular formula for 7-Methoxy-1H-indazole-4-carbaldehyde is C₉H₈N₂O₂ , with a molecular weight of 176.17 g/mol .[6][7] The theoretical elemental composition is:

  • Carbon (C): 61.36%

  • Hydrogen (H): 4.58%

  • Nitrogen (N): 15.90%

The widely accepted tolerance for elemental analysis results in the pharmaceutical and academic sectors is a deviation of no more than ±0.4% from the theoretical values.[8] A result within this range provides strong evidence of at least 95% purity.

The Causality of the CHN Analysis Workflow

The reliability of CHN analysis hinges on the complete and clean combustion of the sample.[9][10] The process breaks the molecule down into its constituent elemental gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—which are then meticulously separated and quantified.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Homogeneous Sample (3-5 mg) s_dry Drying (Vacuum Oven, 40-50°C) s_prep->s_dry s_weigh Accurate Weighing (Microbalance) s_dry->s_weigh s_encap Encapsulation (Tin Capsule) s_weigh->s_encap combustion Flash Combustion (~925-1000°C, Pure O₂) s_encap->combustion Sample Introduction reduction Reduction (Copper Turnings) combustion->reduction separation Gas Chromatography (GC Column) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection quant Signal Integration detection->quant calc Calculate %C, %H, %N quant->calc compare Compare to Theoretical (C=61.36, H=4.58, N=15.90) calc->compare result Purity Assessment (Pass/Fail: |Δ| ≤ 0.4%) compare->result

Caption: Workflow for Purity Verification by CHN Elemental Analysis.

Experimental Protocol: CHN Analysis

Objective: To determine the %C, %H, and %N of a 7-Methoxy-1H-indazole-4-carbaldehyde sample.

Materials:

  • 7-Methoxy-1H-indazole-4-carbaldehyde sample

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II or similar)[11]

  • Certified organic analytical standard (e.g., Acetanilide) for calibration

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvents, as their presence will significantly alter the hydrogen and carbon percentages.[11] Dry the solid sample under vacuum at 40-50°C for at least 12 hours.

    • The sample must be homogeneous. If necessary, gently grind the sample to a fine powder.[11]

    • On a calibrated microbalance, accurately weigh 3-5 mg of the dried sample into a tin capsule. Record the weight precisely.

    • Crimp the tin capsule to ensure no sample is lost and a consistent combustion is achieved.

  • Instrument Calibration:

    • Calibrate the instrument according to the manufacturer's instructions using a certified organic standard. This step is critical for ensuring the accuracy of the detector's response.

  • Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen atmosphere at approximately 925-1000°C.[11]

    • The resulting combustion gases (CO₂, H₂O, Nₓ) are passed over heated copper to reduce oxides of nitrogen to N₂.

    • The gas mixture (CO₂, H₂O, N₂, and excess O₂) is separated using a gas chromatography column.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Evaluation:

    • The instrument's software calculates the percentage of C, H, and N based on the detected gas concentrations and the initial sample weight.

    • Compare the experimental percentages to the theoretical values. The deviation for each element must be ≤ 0.4% for the sample to be considered pure.

Orthogonal Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While elemental analysis provides an excellent measure of bulk purity, it is insensitive to impurities with a similar elemental composition, such as isomers. Therefore, relying on a single technique is insufficient. An orthogonal method, which measures purity based on a different chemical or physical principle, is required for a comprehensive assessment. Reverse-phase HPLC with UV detection is the industry standard for this purpose.[3][12]

The Power of Separation

HPLC excels at separating the target compound from process-related impurities (e.g., starting materials, intermediates) and degradation products. Purity is typically reported as a percentage of the total peak area detected by the UV detector. For many pharmaceutical applications, a purity of >95% by HPLC is required.[3][13]

Experimental Protocol: Purity by RP-HPLC-UV

Objective: To determine the purity of 7-Methoxy-1H-indazole-4-carbaldehyde by assessing the area percentage of the main peak.

Materials:

  • 7-Methoxy-1H-indazole-4-carbaldehyde sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[3]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 ACN/Water).

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Example Method):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or λmax of the compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient duration to ensure all late-eluting impurities are observed.

  • Data Evaluation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak using the formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Guide: Elemental Analysis vs. HPLC

To make an informed decision on purity assessment, researchers must understand the strengths and limitations of each technique.

FeatureElemental (CHN) AnalysisHPLC-UV Analysis
Principle Combustion and measurement of elemental gases (CO₂, H₂O, N₂).[4][9]Differential partitioning of analytes between a stationary and mobile phase.[3]
Information Provided Bulk elemental composition; confirms the empirical/molecular formula.Detects and quantifies individual volatile and non-volatile impurities with a UV chromophore.
Strengths - Absolute, quantitative technique.- Insensitive to the analyte's physical properties.- Excellent for detecting inorganic or solvent impurities.[11]- High sensitivity and resolving power.- Ideal for detecting isomers and related-substance impurities.- Widely available and robust.
Limitations - Cannot distinguish between isomers.- Insensitive to organic impurities with similar elemental composition.- Requires a relatively pure (>95%) sample for meaningful results.- Requires a UV chromophore for detection.- Relative quantification (area %) can be skewed by differences in molar absorptivity.- May not detect non-soluble or non-eluting impurities.
Typical Purity Standard Experimental %C, H, N must be within ±0.4% of theoretical values.[8]Main peak area should be >95-99% depending on the application.[3][13]

Conclusion: A Self-Validating System for Purity Confirmation

Neither elemental analysis nor HPLC alone can provide a complete picture of a compound's purity. A robust, self-validating system employs both. Elemental analysis confirms the correct elemental makeup of the bulk material, ensuring no significant contamination from solvents or inorganic salts. Simultaneously, an orthogonal chromatographic method like HPLC confirms the absence of isomeric or structurally related organic impurities. When the results from both analyses are in agreement—for example, an elemental analysis result of C=61.4%, H=4.6%, N=15.8% (all within ±0.4%) and an HPLC result of 99.5% area—a researcher can have high confidence in the identity and purity of their 7-Methoxy-1H-indazole-4-carbaldehyde. This dual-pronged approach is essential for the integrity of downstream applications in drug discovery and development.

References

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Online] May 06, 2021. Available at: [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Online] Available at: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Online] Available at: [Link]

  • Northern Illinois University - Department of Chemistry and Biochemistry. CHN Elemental Analysis. [Online] Available at: [Link]

  • Rodríguez-Villar, J., et al. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Online] Available at: [Link]

  • Google Patents. Indazole derivatives - WO2009106982A1.
  • Li, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Online] April 27, 2021. Available at: [Link]

  • MilliporeSigma. 7-methoxy-1H-indazole-4-carbaldehyde. [Online] Available at: [Link]

  • O'Neill, M. J., et al. An International Study Evaluating Elemental Analysis. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Online] August 10, 2025. Available at: [Link]

  • Kumar, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Online] Available at: [Link]

  • Asian Journal of Research in Chemistry. Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Online] August 12, 2025. Available at: [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Online] January 2022. Available at: [Link]

  • Pharmacopoeial Discussion Group. SIGN-OFF DOCUMENT CODE: G-07 NAME: Elemental Impurities. [Online] June 07, 2024. Available at: [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Online] August 11, 2021. Available at: [Link]

  • Chemical Society of Japan. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Online] Available at: [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Online] February 06, 2022. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 7-Methoxy-1H-indazole-4-carbaldehyde

[1][2]

Executive Summary

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) is a functionalized indazole derivative widely used as an intermediate in the synthesis of bioactive pharmaceutical compounds.[1][2][3] Its chemical structure features a reactive aldehyde moiety and a nitrogen-rich indazole core.[1][2] While not classified as a P-listed (acutely toxic) or U-listed waste under US RCRA regulations by specific name, it poses distinct environmental and biological hazards—specifically acute toxicity (oral), skin/eye irritation, and potential respiratory sensitization.[1]

This guide provides a self-validating protocol for the containment, classification, and final disposal of this compound, ensuring compliance with global laboratory safety standards (OSHA, EPA, REACH).

Hazard Identification & Physicochemical Profile

Effective disposal begins with understanding the material's reactivity and toxicity. The aldehyde group presents a specific risk of oxidation, while the indazole core suggests potential biological activity.

Table 1: Physicochemical & Safety Data
PropertySpecificationOperational Implication
CAS Number 1935325-78-2Unique identifier for waste manifests.[1][2]
Physical State Solid (Powder)Requires particulate-tight containment to prevent inhalation.[1][2]
GHS Classification Warning (GHS07)Handle as Hazardous Waste.[1][2]
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][2][4] Irritation)Do not flush. Aquatic toxicity potential requires incineration.[2]
Reactivity Aldehyde-functionalizedSegregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.[1][2]

Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this compound in municipal waste or sanitary sewer systems.[5]

A. Chemical Segregation

The presence of the aldehyde group (–CHO) necessitates strict segregation.

  • Incompatible with: Strong oxidizing agents (risk of fire/explosion), strong bases (risk of polymerization or decomposition).[2]

  • Compatible with: General solid organic waste streams (non-halogenated, unless mixed with halogenated solvents).[2]

B. Containment Protocol
  • Primary Container: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.[1][2]

    • Why: HDPE is resistant to organic solids and prevents leaching.

  • Solvent Contamination: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), the waste stream is dictated by the solvent.

    • Example: 7-Methoxy-1H-indazole-4-carbaldehyde in Dichloromethane

      
      Halogenated Liquid Waste .
      
    • Example: 7-Methoxy-1H-indazole-4-carbaldehyde in Methanol

      
      Non-Halogenated Flammable Waste .
      

Operational Disposal Workflow

The following decision tree outlines the logical flow for classifying and processing the waste.

DisposalWorkflowStartWaste Generation:7-Methoxy-1H-indazole-4-carbaldehydeStateCheckIs the Waste Solid or Liquid?Start->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Hazardous Waste - Solid Toxic'SolidPath->SolidContainerSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloHaloContainerContainer: Glass/HDPE CarboyLabel: 'Hazardous Waste - Halogenated'Halo->HaloContainerNonHaloContainerContainer: HDPE CarboyLabel: 'Hazardous Waste - Flammable'NonHalo->NonHaloContainerDisposalMethodFinal Disposal:High-Temperature IncinerationSolidContainer->DisposalMethodHaloContainer->DisposalMethodNonHaloContainer->DisposalMethod

Figure 1: Logical decision tree for waste stream assignment based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Procedure

Step 1: Personal Protective Equipment (PPE)

Before handling waste containers, don the following:

  • Nitrile Gloves: Double-gloving is recommended if handling solutions to prevent permeation.[2]

  • Safety Goggles: ANSI Z87.1 compliant to protect against dust or splashes.[2]

  • Lab Coat: Fully buttoned to prevent skin contact.[2]

  • Respiratory Protection: If handling large quantities of open powder outside a fume hood, use an N95 respirator.

Step 2: Labeling

Attach a hazardous waste tag to the container immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "7-Methoxy-1H-indazole-4-carbaldehyde" (No abbreviations/formulas).[2]

  • Hazards: Check "Toxic" and "Irritant".[1][2][4]

Step 3: Storage & Pickup
  • Store the sealed container in a Satellite Accumulation Area (SAA) .

  • Ensure the container is in secondary containment (a tray) to capture potential leaks.[2]

  • Do not store near nitric acid or other strong oxidizers.[2]

  • Request pickup by your facility's EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months of the start date.

Emergency Spill Response

In the event of a spill during the disposal process:

  • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[2] Place debris in the hazardous waste container.

  • Liquid Spill: Use an absorbent pad or vermiculite.

  • Decontamination: Clean the surface with a soap and water solution.[6] The compound is organic; water alone may not fully solubilize residues, so a surfactant is necessary.

References

  • Sigma-Aldrich. Safety Data Sheet: 7-Methoxy-1H-indazole-4-carbaldehyde. Retrieved from [1][2]

  • PubChem. Compound Summary: Indazole Derivatives. National Library of Medicine. Retrieved from [1][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [1][2]

  • Fisher Scientific. Chemical Warehousing and Storage Safety. Retrieved from [1][2]

Personal Protective Equipment & Handling Guide: 7-Methoxy-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

7-Methoxy-1H-indazole-4-carbaldehyde (CAS: 1935325-78-2) is a functionalized indazole intermediate commonly used as a scaffold in the synthesis of kinase inhibitors.[1][2] While often classified under generic "Irritant" categories, the combination of the aldehyde moiety (high reactivity/sensitization potential) and the indazole core (biological activity) necessitates a handling protocol stricter than standard organic solids.[1][2]

The Golden Rule: Treat this compound as a potential respiratory sensitizer and bioactive agent .[1][2] Do not handle on an open benchtop.

Part 2: Chemical Profile & Risk Assessment[1][2]

Before selecting PPE, you must understand the enemy.[1] This compound presents a dual-threat profile: physical (dust) and chemical (reactivity).[1][2]

PropertySpecificationSafety Implication
CAS Number 1935325-78-2Verify against container label; isomers (e.g., 3-carbaldehyde) exist.[1][2]
Physical State Solid (Powder/Crystals)High Dust Risk. Primary exposure route is inhalation during weighing.[1][2]
Functional Groups Aldehyde (-CHO), IndazoleAldehydes are skin/respiratory sensitizers.[1][2] Indazoles are pharmacophores.[1][2]
GHS Classification Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Solubility DMSO, DMF, MethanolSolubilized compound penetrates skin faster than solid.[1][2]

Part 3: The Defense Layer (PPE & Engineering Controls)[2]

Effective safety is a redundant system.[1][2] Do not rely on PPE alone; use engineering controls as the primary barrier.[2]

Engineering Controls (Primary Barrier)[2]
  • Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Weighing Station with a face velocity of 0.3–0.5 m/s.[2]

  • Static Control: Use an ionizing bar or antistatic gun during weighing to prevent powder scattering.[2]

Personal Protective Equipment (Secondary Barrier)
Hand Protection (Glove Logic)
  • Dry Solid: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.[2]

  • In Solution (DMSO/DMF): These solvents carry the chemical through standard nitrile.[1][2]

    • Recommendation:Double Glove .[2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.[2]

    • Protocol: Immediately remove outer glove upon splash contact.[2]

Respiratory Protection
  • In Hood: No respirator required if sash is at proper working height.[2]

  • Outside Hood (Spill Cleanup/Equipment Maintenance): Minimum N95 (US) or P2 (EU) particulate respirator.[1][2] If dissolved in volatile solvents, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.[2]

Eye & Body Protection [1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for fine powders that can drift around side shields.[1][2]

  • Body: Lab coat (cotton/polyester blend) with cuff sealing.[1][2] Long pants and closed-toe shoes are mandatory.[2]

PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Start Start: Handling 7-Methoxy-1H-indazole-4-carbaldehyde State What is the Physical State? Start->State Solid Dry Solid (Powder) State->Solid Liquid Solution (DMSO/DMF) State->Liquid Engineering Is Fume Hood Available? Solid->Engineering Splash Splash Risk? Liquid->Splash Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Hood_Yes Work in Hood (No Respirator needed) Engineering->Hood_Yes Yes Hood_No STOP WORK or Use N95/P100 Respirator Engineering->Hood_No No Hood_Yes->Solid_PPE Liquid_PPE PPE: Double Nitrile or Laminate Gloves + Goggles + Lab Coat Splash_Yes Add Face Shield + Apron Splash->Splash_Yes High Splash_No Proceed with Caution Splash->Splash_No Low Splash_Yes->Liquid_PPE Splash_No->Liquid_PPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation
  • Verify Identity: Check the CAS (1935325-78-2) and structure.[1][2] Ensure you have the 4-carbaldehyde isomer, not the 3-carbaldehyde.[2]

  • Environment: Clear the fume hood of clutter to ensure laminar airflow.

  • Materials: Pre-weigh weighing boats/vials. Have a dedicated waste container ready (Solid Organic Hazardous).[2]

Phase 2: Weighing & Transfer
  • The "Static" Problem: Indazole aldehydes are often fluffy solids that carry static charge.[1][2]

    • Technique: Do not pour.[2][4] Use a micro-spatula.[2]

    • Containment: Weigh inside a secondary container (e.g., a larger beaker) to catch stray particles.[2]

  • Solubilization: Add solvent (DMSO/DMF) slowly to the solid.[1][2] Do not add solid to boiling solvent, as this may cause rapid evolution of vapors or bumping.

Phase 3: Storage
  • Stability: Aldehydes oxidize to carboxylic acids over time.[1][2]

  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: For long-term storage (>1 week), purge the headspace with Nitrogen or Argon and seal with Parafilm to prevent oxidation and moisture ingress.[1][2]

Part 5: Emergency Response & Disposal[1]

Spill Management Workflow

In the event of a spill, speed and containment are critical.

  • Evacuate: If spill is >5g or outside the hood, evacuate the immediate area.[1][2]

  • PPE Up: Don N95 respirator and double gloves.[1][2]

  • Contain: Cover spill with absorbent pads.

  • Decontaminate:

    • Solids: Wet wipe (do not sweep dry dust) to prevent aerosolization.[1][2]

    • Liquids: Absorb with vermiculite or sand.[2]

    • Clean: Wash surface with 10% soap solution, followed by water.[2]

Waste Disposal[1][3][5]
  • Classification: Hazardous Chemical Waste.[2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as aldehydes can undergo exothermic polymerization or oxidation.[1][2]

  • Labeling: "Toxic Organic Solid - Aldehyde Derivative."[2]

Emergency Response Diagram

Emergency_Response Accident Spill / Exposure Type Type of Incident Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Wash 15 min w/ Soap Remove Clothing Skin->Action_Skin Action_Eye Flush 15 min (Eye Wash Station) Eye->Action_Eye Action_Spill Wet Wipe (Solid) Absorb (Liquid) Dispose as Haz Waste Spill->Action_Spill Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response workflow for exposure or contamination events.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 7-Methoxy-1H-indazole-4-carbaldehyde (CAS 1935325-78-2).[2][7] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][8] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.